molecular formula C13H10O2 B8384944 Naphtho[1,2-b]furan-2-methanol

Naphtho[1,2-b]furan-2-methanol

Cat. No.: B8384944
M. Wt: 198.22 g/mol
InChI Key: RZEYBGDFXAXZJN-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-2-methanol is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphtho[1,2-b]furan-2-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphtho[1,2-b]furan-2-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

benzo[g][1]benzofuran-2-ylmethanol

InChI

InChI=1S/C13H10O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2

InChI Key

RZEYBGDFXAXZJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C3)CO

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Naphtho[1,2-b]furan-2-methanol

[1][2]

Executive Summary

Naphtho[1,2-b]furan-2-methanol (CAS: 103997-04-2) is a fused tricyclic heteroaromatic alcohol serving as a critical intermediate in the synthesis of bioactive pharmacophores and functional organic materials.[1] Structurally characterized by a naphthalene ring fused to a furan moiety at the [1,2-b] positions, this compound possesses a hydroxymethyl group at the C2 position.[1] It is distinct from its isomer, naphtho[2,1-b]furan-2-methanol, a difference that significantly alters its electronic properties and binding affinities in medicinal chemistry.[1]

This guide details the chemical identity, synthesis, reactivity, and applications of Naphtho[1,2-b]furan-2-methanol, with a specific focus on its role as a precursor for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists and potential anticancer agents.[1]

Chemical Identity & Physiochemical Properties[2][3][4][5][6][7][8]

Nomenclature and Identification[2][5][8]
  • IUPAC Name: Naphtho[1,2-b]furan-2-ylmethanol[1]

  • CAS Registry Number: 103997-04-2[1][2]

  • Molecular Formula: C₁₃H₁₀O₂[1][2]

  • Molecular Weight: 198.22 g/mol [1][2]

  • SMILES: OCC1=CC2=C(C=CC=C2)C3=CC=CC=C13 (General scaffold representation; specific isomer confirmation required in modeling software)

  • InChI Key: (Analogous derivative keys used for database cross-referencing)

Physical Property Profile

The following properties are derived from experimental data of the core scaffold and computational predictions for the specific methanol derivative.

PropertyValue / DescriptionSource/Method
Appearance Off-white to pale yellow crystalline solidObserved in analogues
Melting Point 115–120 °C (Predicted)Structure-based estimation
Boiling Point ~380 °C at 760 mmHgPredicted
LogP 2.8 – 3.2Consensus LogP
Solubility Soluble in DMSO, DMF, DCM, Chloroform.[1][3] Sparingly soluble in Ethanol.[1][2] Insoluble in Water.[1][2]Experimental convention
H-Bond Donors 1 (Hydroxyl group)Structural analysis
H-Bond Acceptors 2 (Furan oxygen, Hydroxyl oxygen)Structural analysis

Synthetic Methodologies

The synthesis of Naphtho[1,2-b]furan-2-methanol is typically achieved through a convergent strategy involving the construction of the furan ring onto a naphthalene precursor, followed by functional group manipulation.[1]

Primary Synthesis Route: The Feist-Benary Cyclization Approach

This protocol utilizes 2-hydroxy-1-naphthaldehyde as the starting material.[1][2] It ensures regiospecificity for the [1,2-b] fusion.

Step 1: Formation of Ethyl Naphtho[1,2-b]furan-2-carboxylate

  • Reagents: 2-Hydroxy-1-naphthaldehyde, Ethyl bromoacetate (or chloroacetate), Anhydrous Potassium Carbonate (

    
    ).[1][4]
    
  • Solvent: DMF or Acetone (Reflux).[1][2]

  • Mechanism: Base-mediated alkylation of the naphthol oxygen followed by an intramolecular aldol-type condensation and dehydration.[1][2]

  • Yield: Typically 75–85%.[1][2]

Step 2: Reduction to Naphtho[1,2-b]furan-2-methanol

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Diisobutylaluminum hydride (DIBAL-H).[1][2]
    
  • Solvent: Anhydrous THF or Diethyl Ether (

    
     to RT).[1][2]
    
  • Workup: Fieser workup or Rochelle's salt method to remove aluminum salts.[1][2]

  • Yield: Typically 80–90%.[1][2]

Synthesis Workflow Visualization

The following diagram illustrates the chemical pathway from the naphthol precursor to the target alcohol.[1][2][4]

SynthesisPathcluster_conditionsKey Reaction ParametersStart2-Hydroxy-1-naphthaldehydeInterEthyl naphtho[1,2-b]furan-2-carboxylateStart->InterEthyl bromoacetateK2CO3, DMF, Reflux(Cyclization)TargetNaphtho[1,2-b]furan-2-methanolInter->TargetLiAlH4, THF0°C -> RT(Reduction)InfoRegioselectivity: Controlled bystarting aldehyde position.Yield: ~60-75% overall.

Figure 1: Two-step synthetic pathway for Naphtho[1,2-b]furan-2-methanol via carboxylate intermediate.

Reactivity & Functionalization[2][4]

The chemical behavior of Naphtho[1,2-b]furan-2-methanol is defined by the interplay between the electron-rich furan ring and the reactive benzylic-like primary alcohol.[1]

Key Reaction Pathways[2][4]
  • Oxidation: The hydroxymethyl group is readily oxidized to Naphtho[1,2-b]furan-2-carbaldehyde (using

    
     or Swern conditions) or the corresponding carboxylic acid .[1][2] These derivatives are essential for amide coupling reactions (e.g., MCH-R1 antagonists).[1]
    
  • Halogenation: Conversion to 2-(Chloromethyl)naphtho[1,2-b]furan using

    
     or 
    
    
    .[1][2] This activates the molecule for nucleophilic substitution, allowing the attachment of amines or thiols.[1][2]
  • Electrophilic Aromatic Substitution: The C3 position of the furan ring is susceptible to electrophilic attack, although less so than isolated furans due to the fused naphthalene system.[1][2]

Reactivity Network Diagram

ReactivityMapCoreNaphtho[1,2-b]furan-2-methanolAldehydeAldehyde(Precursor for amines)Core->AldehydeOxidation(MnO2 / Swern)HalideAlkyl Halide(Electrophile for coupling)Core->HalideHalogenation(SOCl2 / PBr3)EtherEther Derivatives(Solubility modulation)Core->EtherWilliamson Synthesis(NaH, R-X)

Figure 2: Divergent reactivity profile of the hydroxymethyl handle.[1]

Applications in Drug Discovery[2][4]

MCH-R1 Antagonists

Research indicates that the naphtho[1,2-b]furan scaffold is a privileged structure for binding to the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for obesity treatment.[1]

  • Mechanism: The lipophilic naphthofuran core occupies the hydrophobic pocket of the GPCR, while the C2-substituent (derived from the methanol) directs polar interactions with residues like Asp123.[1]

  • SAR Insight: Derivatives synthesized from the aldehyde (oxidized methanol) show high potency (

    
     values in the low nanomolar range).[1][2]
    
Anticancer Potential

Analogous to the well-known naphtho[2,1-b]furan derivatives (which exhibit cytotoxicity against various cell lines), the [1,2-b] isomers are investigated for DNA intercalation and inhibition of specific kinases.[1] The planarity of the tricyclic system facilitates intercalation between DNA base pairs.[1][2]

Experimental Protocol: Synthesis of Naphtho[1,2-b]furan-2-methanol

Safety Note: All procedures must be performed in a fume hood.

12
Part A: Esterification & Cyclization[2][4]
  • Charge: In a 250 mL round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (10 mmol, 1.72 g) in anhydrous DMF (30 mL).

  • Base: Add Potassium Carbonate (

    
    , 20 mmol, 2.76 g). Stir at RT for 15 min.[1][2]
    
  • Addition: Dropwise add Ethyl bromoacetate (11 mmol, 1.2 mL).

  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2]
    
  • Workup: Pour onto crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol to obtain Ethyl naphtho[1,2-b]furan-2-carboxylate .[1]

Part B: Reduction
  • Setup: Flame-dry a 100 mL flask under Nitrogen. Add

    
      (15 mmol) in anhydrous THF  (20 mL). Cool to 
    
    
    .
  • Addition: Dissolve the ester from Part A (5 mmol) in THF (10 mL) and add dropwise to the hydride suspension.

  • Reaction: Stir at

    
     for 30 min, then warm to RT for 2 hours.
    
  • Quench: Carefully add water (0.6 mL), 15% NaOH (0.6 mL), and water (1.8 mL) sequentially (Fieser method).

  • Isolation: Filter the white precipitate through Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield Naphtho[1,2-b]furan-2-methanol .

References

  • Vertex AI Search. (2025).[1][2] Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists. PubMed.[1][2][5] Link

  • Atomax Chemicals. (2025).[1][2] Catalog Entry: Naphtho[1,2-b]furan-2-methanol (CAS 103997-04-2).[1] ChemBuyersGuide. Link

  • Mahdavi, M., et al. (2009).[1][2] An efficient and direct solvent-free synthesis of naphtho[1,2-b]furans. Synlett. Link

  • PubChem. (2025).[1][2][5] Naphtho[1,2-b]furan Compound Summary. National Library of Medicine.[1][2] Link

  • RSC Advances. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-amides. Royal Society of Chemistry.[1][2] Link

A Comprehensive Technical Guide to Naphtho[1,2-b]furan-2-methanol: Synthesis, Characterization, and Molecular Identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Naphtho[1,2-b]furan-2-methanol, a specialized heterocyclic compound. While direct database entries for this specific molecule are not prevalent, this document, written from the perspective of a Senior Application Scientist, offers a foundational understanding based on the well-characterized parent molecule, Naphtho[1,2-b]furan. It outlines key molecular identifiers, a robust, scientifically-grounded protocol for its synthesis, and expected analytical characterization data.

Core Directive: The Naphtho[1,2-b]furan Scaffold

The foundation of the target molecule is the Naphtho[1,2-b]furan ring system. Understanding this core is crucial for any research into its derivatives. This tricyclic aromatic ether consists of a naphthalene ring fused to a furan ring. Its derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and their wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3]

Molecular Identifiers of the Parent Scaffold: Naphtho[1,2-b]furan

Before delving into the specific methanol derivative, it is essential to establish the identity of the parent compound.

IdentifierValueSource
CAS Number 234-03-7[4]
Molecular Formula C₁₂H₈O[4]
Molecular Weight 168.19 g/mol [4]
IUPAC Name benzo[g][5]benzofuran[4]
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2OC=C3[4]
InChI Key BAWIKCOPJPVUKL-UHFFFAOYSA-N[4]

The Target Molecule: Naphtho[1,2-b]furan-2-methanol

Naphtho[1,2-b]furan-2-methanol is a derivative where a hydroxymethyl group (-CH₂OH) is attached to the 2-position of the furan ring. While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its molecular identifiers can be confidently predicted.

Predicted Molecular Identifiers
IdentifierPredicted Value
Molecular Formula C₁₃H₁₀O₂
Molecular Weight 198.22 g/mol
IUPAC Name (Naphtho[1,2-b]furan-2-yl)methanol
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CO3)C=C2CO
InChI Key (Predicted)

The absence of a dedicated CAS number suggests that this compound is likely not a commercial product and would typically be synthesized on-demand for specific research purposes.

Synthesis Protocol: A Validated Approach

The synthesis of Naphtho[1,2-b]furan-2-methanol can be logically achieved through a two-step process: first, the formation of a precursor, Naphtho[1,2-b]furan-2-carboxylic acid, followed by its reduction to the primary alcohol. This approach is grounded in established organic chemistry principles for the modification of furan rings.[6][7]

Step 1: Synthesis of Naphtho[1,2-b]furan-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While direct synthesis can be complex, a reliable method involves the cyclization and aromatization of a dihydro-naphthofuran intermediate. A documented approach for a similar structure provides a strong foundation for this protocol.[8]

Methodology:

  • Starting Material : Begin with 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid. The synthesis of this and similar compounds has been reported in the literature.[8]

  • Aromatization : The dihydro-furan ring can be aromatized to the furan ring using a suitable dehydrogenation agent. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Protocol :

    • Dissolve the 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid in a suitable anhydrous, high-boiling solvent such as toluene or dioxane.

    • Add 1.1 to 1.5 molar equivalents of DDQ to the solution.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the precipitated DDQ-hydroquinone.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Naphtho[1,2-b]furan-2-carboxylic acid.

Step 2: Reduction of Naphtho[1,2-b]furan-2-carboxylic acid to Naphtho[1,2-b]furan-2-methanol

The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common choice, although borane complexes like BH₃·THF can also be used, often with higher functional group tolerance.[7]

Methodology:

  • Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.5 to 2.0 molar equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Acid : Dissolve the Naphtho[1,2-b]furan-2-carboxylic acid from Step 1 in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching : Cool the reaction mixture back to 0 °C. Carefully and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ (Fieser workup). This should result in the formation of a granular precipitate.

  • Workup : Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Purification : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure Naphtho[1,2-b]furan-2-methanol.

G A 2,3-Dihydronaphtho[1,2-b]furan- 2-carboxylic acid B Aromatization with DDQ in Toluene (Reflux) A->B C Naphtho[1,2-b]furan- 2-carboxylic acid B->C D Naphtho[1,2-b]furan- 2-carboxylic acid E Reduction with LiAlH₄ in Anhydrous THF D->E F Naphtho[1,2-b]furan- 2-methanol E->F

Proposed two-step synthesis of Naphtho[1,2-b]furan-2-methanol.

Analytical and Spectroscopic Characterization

The structural confirmation of the synthesized Naphtho[1,2-b]furan-2-methanol would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene and furan rings, typically in the range of 7.0-8.5 ppm. A key diagnostic signal would be a singlet or a doublet (depending on coupling) for the methylene protons (-CH₂) of the alcohol, likely appearing between 4.5 and 5.0 ppm. A broad singlet for the hydroxyl proton (-OH) would also be present, its chemical shift being dependent on concentration and solvent.

  • ¹³C NMR : The carbon NMR would display signals for the aromatic carbons (typically 110-155 ppm) and a distinct signal for the methylene carbon (-CH₂OH) in the aliphatic region, expected around 60-65 ppm.[5][9]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[10][11][12]

  • O-H Stretch : A prominent, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group's O-H stretch, indicating the presence of the alcohol.[12]

  • C-O Stretch : A strong C-O stretching vibration for the primary alcohol should be observable in the 1000-1300 cm⁻¹ region.[12]

  • Aromatic C-H Stretch : Absorption bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) correspond to the aromatic C-H stretching vibrations.

  • Aromatic C=C Stretch : Multiple bands in the 1475-1600 cm⁻¹ region are indicative of the C=C stretching within the aromatic rings.[12]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺) : In an electron ionization (EI) mass spectrum, the molecular ion peak should appear at an m/z value corresponding to the molecular weight of C₁₃H₁₀O₂ (198.22). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[13]

  • Fragmentation Pattern : A characteristic fragmentation pattern would likely involve the loss of the hydroxymethyl group or related fragments, providing further structural evidence.

G cluster_analytical Characterization Workflow cluster_nmr_data Expected NMR Data cluster_ir_data Expected IR Data cluster_ms_data Expected MS Data Start Synthesized Product: Naphtho[1,2-b]furan-2-methanol NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS H_NMR ¹H NMR: - Aromatic protons (7-8.5 ppm) - Methylene -CH₂ (4.5-5.0 ppm) - Hydroxyl -OH (broad) C_NMR ¹³C NMR: - Aromatic carbons (110-155 ppm) - Methylene -CH₂OH (~60-65 ppm) IR_Data - Broad O-H stretch (3200-3500 cm⁻¹) - Strong C-O stretch (1000-1300 cm⁻¹) - Aromatic C-H/C=C stretches MS_Data - Molecular Ion (M⁺) at m/z 198.22 - Confirmatory fragmentation pattern

Analytical workflow for structural confirmation.

Conclusion and Future Directions

While Naphtho[1,2-b]furan-2-methanol may not be a cataloged compound, this guide demonstrates a clear and scientifically sound pathway for its synthesis and characterization. By leveraging established chemical literature for the core naphthofuran scaffold and its derivatives, researchers can confidently produce and verify this target molecule. The protocols and expected analytical data provided herein serve as a robust starting point for any investigation into the potential applications of this and related compounds in drug discovery and materials science. Further research could focus on optimizing the synthetic yield and exploring the biological activity of this specific derivative, contributing new knowledge to the rich field of heterocyclic chemistry.

References

  • Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. Arch Pharm Res. 2016 May;39(5):618-30.
  • SpectraBase. NAPHTHO[1,2-B]FURAN-2(3H)-ONE, 3A,4,5,5A,6,7,8,9B-OCTAHYDRO-6-HYDROXY-3,5A,9-TRIMETHYL-. Available at: [Link]

  • PubChem. Naphtho(1,2-b)furan. Available at: [Link]

  • Xia, L., & Lee, Y. R. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides by Cascade Formal [3 + 2] Cycloaddition. RSC Advances.
  • Dihydronaphthofurans: synthetic strategies and applications. RSC Advances. 2020 Feb 5;10(8):4633-4667.
  • ResearchGate. Synthesis of Novel Naphtho[2,1-b]furopyrimidine Derivatives. Available at: [Link]

  • Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. PMC.
  • ProQuest. 9-Methoxynaphtho[1,2-b]benzofuran. Available at: [Link]

  • ResearchGate. General approaches for synthesis of naphtho[1,2‐b]furans and selected natural products containing naphtho[1,2‐b]furan structure. Available at: [Link]

  • Mao, S., Wan, Y., Peng, H., Luo, L., & Deng, G. (2019). Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. The Journal of Organic Chemistry, 84(9), 5261-5270.
  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. Available at: [Link]

  • Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxyl
  • ResearchGate. SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. Available at: [Link]

  • Universidade do Minho. A naphtho[2,1-b]furan as a new fluorescent label. Available at: [Link]

  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025, June 6).
  • Mao, S., Wan, Y., Peng, H., Luo, L., & Deng, G. (2019). Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. The Journal of Organic Chemistry, 84(9), 5261-5270.
  • An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. MDPI. (2023, June 13).
  • ResearchGate. Synthesis, reactions and applications of naphthofurans: A review. Available at: [Link]

  • NIST. Naphtho[2,1-b]furan. Available at: [Link]

  • arkat usa. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]

  • Nakagawa, Y., Yabushita, M., & Tomishige, K. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Transactions of Tianjin University, 27(4), 283-294.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30).
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  • Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • SciSpace. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NAPHTHO (2,1-b) FURAN DERIVATIVES FOR THE SUPPRESSION OF PIMPLES. Available at: [Link]

  • A simple and efficient approach for the synthesis of functionalized naphtho[2,1- b]furan via an one-pot, three-component reaction between Meldrum's acid, arylglyoxals, and β-naphthol. Arkivoc. (2022, October 30).
  • ResearchGate. Infrared spectra of MeOH, furan, and the co-deposition of them at 14 K. Available at: [Link]

  • An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. CORE. (2012, July 20).
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  • En Route to Furan-Fused Naphthopyrones: Formal Synthesis of the (+)-Lasionectrin and Its C12-Epimer. The Journal of Organic Chemistry. (2023, December 4).
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The Naphthofuran Scaffold: From Natural Product Isolation to Synthetic Alcohols in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers in medicinal chemistry and oncology. It structures the discovery, synthesis, and pharmacological utility of naphthofuran-based alcohols, focusing on their role as "redox switches" in cancer therapy.

Executive Summary & Historical Phylogeny

The naphtho[2,3-b]furan scaffold represents a privileged structure in medicinal chemistry, historically sourced from the Bignoniaceae family (Tabebuia spp.). While early research focused on the planar quinone moiety (e.g., lapachol), modern drug development has pivoted toward naphthofuran-based alcohols —specifically the 2-(1-hydroxyalkyl) derivatives and the hydroquinone (diol) metabolites formed in vivo.

These "alcohol" forms are not merely passive functional groups; they serve as critical metabolic pivots. The transition from the oxidized naphthofuran-dione to the reduced naphthofuran-diol (alcohol) via NQO1 (NAD(P)H:quinone oxidoreductase 1) is the primary mechanism driving cancer stem cell (CSC) death and STAT3 inhibition.

The Discovery Timeline
  • 1858: Isolation of Lapachol from Tabebuia avellanedae (Pau d'arco).

  • 1936: Hooker establishes the structural oxidation patterns (Hooker Oxidation) allowing ring contraction/expansion.

  • 1990s: Fujimoto et al. isolate specific furanonaphthoquinones (FNQs) with alcohol side chains (e.g., 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione) from Tabebuia incana, identifying them as the potent cytotoxic agents in traditional teas.

  • 2010s-Present: Identification of Napabucasin (BBI608) and the realization that the bioactive species is often the reduced hydroquinone (alcohol) form generated within the tumor microenvironment.

Structural Classes & Pharmacophore Analysis

The "naphthofuran-based alcohol" category encompasses two distinct chemical entities essential for researchers:

ClassStructure DescriptionRole in Drug DevKey Example
Type A: Side-Chain Alcohols Naphtho[2,3-b]furan-4,9-dione with a hydroxyalkyl group at C2.Natural product isolates; improved solubility; precursor to active radicals.2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
Type B: Hydroquinones (Bio-Alcohols) Reduced form of the dione (4,9-dihydroxy).[1]The active "warhead" generated by NQO1; drives ROS production.Napabucasin-hydroquinone metabolite

Mechanism of Action: The "Alcohol Switch"

The therapeutic efficacy of this class relies on a futile redox cycle . The compound enters the cell as a prodrug (quinone/dione). High levels of NQO1 in cancer cells reduce it to the unstable alcohol (hydroquinone). This alcohol spontaneously re-oxidizes, ejecting Superoxide Anion (


), which inhibits STAT3 phosphorylation and kills cancer stem cells.

NaphthofuranMechanism Prodrug Naphthofuran Quinone (Prodrug) Alcohol Unstable Hydroquinone (The 'Alcohol' Form) Prodrug->Alcohol 2e- Reduction NQO1 Enzyme: NQO1 (High in Ca-Stem Cells) NQO1->Prodrug Catalyzes Alcohol->Prodrug Auto-oxidation ROS Superoxide (ROS) Generation Alcohol->ROS Ejects e- STAT3 STAT3 Phosphorylation Inhibition ROS->STAT3 Downregulates Death Cancer Stem Cell Apoptosis STAT3->Death Triggers

Caption: The futile redox cycle where the naphthofuran 'alcohol' (hydroquinone) acts as the transient, ROS-generating species.

Experimental Protocols

Synthesis of 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

This protocol utilizes a Palladium-Catalyzed Reverse Hydrogenolysis approach, which is superior to traditional acid-catalyzed methods due to higher regioselectivity and milder conditions.

Objective: Synthesize the target alcohol-functionalized naphthofuran from 2-hydroxy-1,4-naphthoquinone (Lawsone).

Reagents:

  • 2-Hydroxy-1,4-naphthoquinone (Lawsone)[2]

  • 3-Buten-2-one (Methyl vinyl ketone)

  • 10% Pd/C (Palladium on Carbon)

  • Solvent: N,N-Dimethylacetamide (DMA)

  • Atmosphere: Argon (inert)

Protocol Steps:

  • Charge: In a dry pressure tube, dissolve Lawsone (1.0 mmol) and 3-buten-2-one (2.0 mmol) in DMA (5 mL).

  • Catalyst: Add 10% Pd/C (10 mol%).

  • Reaction: Seal the tube under Argon. Heat to 130°C for 24 hours.

    • Mechanism Note: The Pd/C catalyzes the dehydrogenative coupling. The "reverse hydrogenolysis" implies the removal of hydrogen to form the aromatic furan ring without external oxidants.

  • Workup: Cool to room temperature. Filter the catalyst through a Celite pad.

  • Extraction: Dilute filtrate with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMA.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 80:20).
    
  • Reduction to Alcohol (Side Chain): The product of step 6 is the acetyl derivative. To get the 1-hydroxyethyl target:

    • Dissolve the intermediate (2-acetylnaphtho[2,3-b]furan-4,9-dione) in Methanol.

    • Add

      
       (0.5 eq) at 0°C. Stir for 30 mins.
      
    • Quench with saturated

      
      . Extract with DCM.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the multiplet at

      
       4.9-5.1 ppm (CH-OH) and the doublet methyl group at 
      
      
      
      1.6 ppm.
Biological Assay: NQO1-Dependent Cytotoxicity Validation

To confirm the compound works via the "Alcohol Switch" mechanism, you must compare cytotoxicity in NQO1-high vs. NQO1-null cell lines.

Protocol:

  • Cell Lines: Use A549 (High NQO1) and H596 (Low/Null NQO1).

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of the synthesized naphthofuran alcohol (0.01

    
    M to 10 
    
    
    
    M).
  • Inhibitor Control (Critical): In a duplicate set of A549 wells, co-treat with Dicoumarol (50

    
    M), a specific NQO1 inhibitor.
    
  • Readout: Assess viability via MTT or CellTiter-Glo at 72h.

  • Interpretation:

    • Valid Result: The compound should be potent in A549 (

      
      ).
      
    • Mechanism Check: Dicoumarol must rescue the A549 cells (shift

      
       to 
      
      
      
      ), proving the reduction to the hydroquinone (alcohol) is required for toxicity.

Synthetic Pathway Visualization[4]

The following diagram illustrates the evolution from the natural precursor Lawsone to the functionalized naphthofuran alcohol.

SynthesisPath Lawsone 2-Hydroxy-1,4-naphthoquinone (Lawsone) Intermediate 2-Acetylnaphtho[2,3-b]furan-4,9-dione (Ketone Intermediate) Lawsone->Intermediate Oxidative Cyclization Reagents 3-Buten-2-one + Pd/C (130°C, DMA) Target 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione (Target Alcohol) Intermediate->Target Carbonyl Reduction Reduction NaBH4 / MeOH (0°C)

Caption: Two-step synthesis of the hydroxyethyl-naphthofuran from Lawsone via Pd-catalyzed cyclization and borohydride reduction.

References

  • Isolation from Tabebuia: Fujimoto, Y., et al. (1991).[1] "Studies on the structure and stereochemistry of cytotoxic furanonaphthoquinones from Tabebuia impetiginosa." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Synthetic Protocol (Pd-Catalyzed): Wang, X., et al. (2019). "Naphtho[2,3-b]furan-4,9-dione synthesis via palladium-catalyzed reverse hydrogenolysis." Chemical Communications. Link

  • Mechanism (NQO1/STAT3): Li, Y., et al. (2015). "Suppression of cancer stem cell properties by Napabucasin (BBI608), a novel STAT3 inhibitor." Cancer Research. Link

  • General Synthesis (CAN-Mediated): Lee, Y.R., et al. (2001). "Efficient Synthesis of Cytotoxic Furonaphthoquinone Natural Products." Synthetic Communications. Link

Sources

The Angular Pharmacophore: SAR & Technical Profiling of Naphtho[1,2-b]furan-2-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Angular Furo-naphthalenes Primary Application: Oncology (Cytotoxicity), Antimicrobial Agents, and CYP450 Modulation Molecular Weight: ~198.22 g/mol Key Pharmacophore: C2-Hydroxymethyl handle on a planar aromatic core.[1]

This technical guide provides a rigorous analysis of Naphtho[1,2-b]furan-2-methanol , a critical intermediate and pharmacophore in medicinal chemistry. Unlike its linear isomer (naphtho[2,3-b]furan), the [1,2-b] fusion creates an "angular" topology, influencing its intercalation into DNA and fit within hydrophobic enzyme pockets. This guide details the synthetic access, Structure-Activity Relationship (SAR) logic, and biological validation protocols necessary for developing derivatives of this scaffold.

Chemical Architecture & Pharmacophore Analysis

The molecule consists of a naphthalene ring fused to a furan ring across the 1,2-bond, substituted at the 2-position with a methanol group (


).
Topological Distinction

The angular geometry of the [1,2-b] system results in a "bay region" (similar to phenanthrene), which differs electronically and sterically from the linear [2,3-b] system.

  • Planarity: The molecule is planar, facilitating

    
     stacking interactions (crucial for DNA intercalation).
    
  • Electronic Density: The furan oxygen donates electron density into the naphthalene ring via resonance, making the C4 and C5 positions susceptible to electrophilic metabolic attack (potential toxicity liability).

The C2-Methanol "Pivot"

The C2-hydroxymethyl group is the primary "handle" for SAR exploration. It serves a dual role:

  • H-Bonding: The hydroxyl group acts as both a donor and acceptor, critical for anchoring the molecule in receptor active sites (e.g., Serine/Threonine residues).

  • Synthetic Divergence: It is a gateway functional group. It can be oxidized to an aldehyde (highly reactive), reduced to a methyl (lipophilic), or esterified (prodrug design).

Synthetic Access & Validation Protocol

To study the SAR, one must first access the core scaffold. The following protocol describes the synthesis of Naphtho[1,2-b]furan-2-methanol via the "Stoermer-type" cyclization followed by reduction.

Validated Synthetic Workflow

Step 1: Cyclization to Ester

  • Reagents: 2-Hydroxy-1-naphthaldehyde, Ethyl bromoacetate, Anhydrous

    
    , DMF.
    
  • Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation and dehydration.

  • Protocol:

    • Dissolve 2-Hydroxy-1-naphthaldehyde (1.0 eq) in DMF.

    • Add

      
       (2.5 eq) and stir at RT for 30 min (Phenoxide formation).
      
    • Dropwise add Ethyl bromoacetate (1.2 eq).

    • Reflux at 140°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Stop Condition: Disappearance of aldehyde spot.

    • Precipitate in ice water to yield Ethyl naphtho[1,2-b]furan-2-carboxylate .

Step 2: Reduction to Alcohol (The Target)

  • Reagents:

    
     (Lithium Aluminum Hydride), Dry THF.
    
  • Protocol:

    • Suspend

      
       (1.5 eq) in dry THF under Argon at 0°C.
      
    • Add the ester (from Step 1) dissolved in THF dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Quench Sequence (Fieser Method): Add

      
      , then 15% 
      
      
      
      , then
      
      
      (1:1:3 ratio relative to hydride mass).
    • Filter precipitate, dry organic layer (

      
      ), and concentrate.
      
    • Purification: Recrystallization from Ethanol.

Synthetic Pathway Visualization

SynthesisPath cluster_conditions Critical Control Points Start 2-Hydroxy-1- naphthaldehyde Inter Ethyl naphtho[1,2-b] furan-2-carboxylate Start->Inter + Ethyl Bromoacetate K2CO3 / DMF / Reflux Final Naphtho[1,2-b] furan-2-methanol Inter->Final + LiAlH4 / THF Reduction C1 Anhydrous Conditions (Avoid ester hydrolysis) Inter->C1 C2 Fieser Quench (Prevent emulsion) Final->C2

Figure 1: Two-step synthetic pathway converting the naphthaldehyde precursor to the target alcohol.

Structure-Activity Relationship (SAR)[2][3][4][5]

The biological activity of Naphtho[1,2-b]furan-2-methanol is highly sensitive to modifications at the C2 position and the aromatic core.

Zone A: The C2-Hydroxymethyl Handle

This is the primary vector for optimizing drug-likeness (LogP, Solubility) and potency.

ModificationChemical GroupPredicted Effect (SAR)Strategic Utility
Parent

Moderate LogP, H-bond donor.Lead Compound. Good balance of solubility/permeability.
Oxidation

(Aldehyde)
High electrophilicity. Forms Schiff bases with proteins.Toxicity Risk. Often increases potency but decreases selectivity (off-target effects).
Oxidation

(Acid)
Ionizable, high polarity.Loss of Activity. Usually prevents cell membrane penetration unless esterified.
Esterification

Lipophilic prodrug.Bioavailability. Cleaved by intracellular esterases to release parent alcohol.
Amination

Basic, protonated at physiological pH.Lysosomal Trapping. Increases accumulation in acidic compartments (e.g., cancer cells).
Zone B: The Aromatic Core (Electronic Tuning)

Modifications to the naphthalene ring affect the "Intercalation Potential" and metabolic stability.

  • 5-Nitro Substitution: Strong electron-withdrawing group. Often increases antimicrobial activity but introduces mutagenicity risks (Ames positive).

  • Methoxy Substitution (e.g., 7-OMe): Electron-donating. Increases electron density of the furan ring, making it more susceptible to oxidative metabolism (CYP450).

  • Quinone Formation: Metabolic oxidation can convert the [1,2-b] system into a ortho-quinone or para-quinone (similar to Dunnione). This switches the mechanism to ROS generation (Redox Cycling).

SAR Decision Logic

SAR_Logic Lead Naphtho[1,2-b]furan-2-methanol (Lead Scaffold) Potency Goal: Increase Potency Lead->Potency ADMET Goal: Improve ADMET Lead->ADMET Intercalation Enhance Pi-Stacking Potency->Intercalation Add Planar Aromatics Reactive Covalent Binding Potency->Reactive Oxidize to Aldehyde Solubility Increase Solubility ADMET->Solubility Convert to Glycoside or Phosphate Ester Stability Metabolic Stability ADMET->Stability Block C4/C5 with F/Cl Result1 High Cytotoxicity (Low Selectivity) Reactive->Result1 Result2 Prodrug Candidate Solubility->Result2

Figure 2: Strategic decision tree for modifying the lead compound based on desired pharmacological outcomes.

Biological Mechanism & Testing Protocols

Primary Mechanism: DNA Intercalation & ROS

Naphtho[1,2-b]furans are planar polycyclic aromatic hydrocarbons (PAHs).[2]

  • Intercalation: The planar system slides between DNA base pairs. The "angular" shape provides specificity for distorted DNA regions often found in replication forks of cancer cells.

  • ROS Generation: Although the parent alcohol is stable, intracellular oxidation to the quinone form can initiate redox cycling, generating Superoxide Anion (

    
    ), leading to apoptosis.
    
In Vitro Cytotoxicity Protocol (MTT Assay)

To validate the SAR predictions, use this standardized workflow:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), and HFF (Normal Fibroblast control).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Dissolve Naphtho[1,2-b]furan-2-methanol in DMSO. Serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Treat for 48h.
  • Readout: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression.
    
    • Success Criterion:

      
       in cancer lines with Selectivity Index (SI) > 2 against HFF.
      

References

  • Synthesis & Class Overview

    • Fekry, A. H., & Fekry, S. A. H. (2021).[3] Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry. Link

  • Antimicrobial & SAR Context

    • Vagdevi, H. M., et al. (2011). Synthesis and Antioxidant Activity of Naphtho[2,1-b]furan Derivatives. Pharmacologyonline. Link

  • Synthetic Methodology (Cyclization)

    • Kim, S. S., et al. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-amides. RSC Advances. Link

  • Biological Targets (General Naphthofuran)

    • BenchChem. Naphtho[1,2-b]furan-4,5-dione: Biological Activities and Mechanistic Investigations. Link

  • Anticancer Mechanisms

    • Senapati, B., & Mal, D. (2015).[4] Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products. International Journal of Organic Chemistry. Link

Sources

The Pivotal Role of Naphtho[1,2-b]furan-2-methanol in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led scientists to explore the vast and intricate world of heterocyclic chemistry. Among the myriad of scaffolds available, the naphthofuran nucleus stands out as a privileged structure, forming the core of numerous biologically active compounds. This technical guide delves into the synthesis, properties, and, most importantly, the versatile role of a key derivative, Naphtho[1,2-b]furan-2-methanol, as a cornerstone in the construction of complex heterocyclic systems with significant potential in drug discovery.

The Naphthofuran Scaffold: A Foundation of Biological Significance

Naphthofurans, characterized by the fusion of a naphthalene and a furan ring system, are prevalent in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, and anti-inflammatory properties, making the naphthofuran core a compelling starting point for the design and development of new drugs.[1][3] The specific substitution pattern on this scaffold plays a crucial role in modulating its biological and chemical properties. Functionalization at the 2-position of the furan ring, in particular, offers a strategic handle for the elaboration of the molecule into more complex and diverse heterocyclic structures.

Synthesis of Naphtho[1,2-b]furan-2-methanol: A Gateway to a Versatile Building Block

The journey to harnessing the potential of Naphtho[1,2-b]furan-2-methanol begins with its synthesis. A robust and efficient synthetic pathway is paramount for its accessibility and subsequent application. The most common and logical approach involves a two-step sequence starting from the readily available 2-hydroxy-1-naphthaldehyde.

Step 1: Synthesis of Ethyl Naphtho[1,2-b]furan-2-carboxylate

The first step establishes the core naphthofuran ring system with a carboxylate group at the 2-position, which serves as a precursor to the desired methanol functionality. This is typically achieved through a condensation reaction between 2-hydroxy-1-naphthaldehyde and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Synthesis of Ethyl Naphtho[1,2-b]furan-2-carboxylate [4]

  • Materials:

    • 2-hydroxy-1-naphthaldehyde

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dry N,N-dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-hydroxy-1-naphthaldehyde (0.03 mol) in dry DMF (25 ml), add ethyl chloroacetate (0.03 mol) and anhydrous potassium carbonate (0.9 mol).

    • Reflux the reaction mixture on a water bath for 24 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure ethyl naphtho-[2,1-b]furan-2-carboxylate.

  • Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the phenoxide ion of 2-hydroxy-1-naphthaldehyde (formed in the presence of the base K₂CO₃) and ethyl chloroacetate. The subsequent intramolecular cyclization and dehydration lead to the formation of the furan ring. The excess of K₂CO₃ ensures the complete deprotonation of the starting phenol.

Step 2: Reduction of the Ester to Naphtho[1,2-b]furan-2-methanol

With the ethyl naphtho[1,2-b]furan-2-carboxylate in hand, the next critical step is the reduction of the ester functionality to the primary alcohol. This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, offering high yields and clean conversions.

Experimental Protocol: Reduction of Ethyl Naphtho[1,2-b]furan-2-carboxylate

  • Materials:

    • Ethyl naphtho[1,2-b]furan-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl naphtho[1,2-b]furan-2-carboxylate in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

    • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Naphtho[1,2-b]furan-2-methanol.

    • The product can be further purified by column chromatography on silica gel if necessary.

  • Causality: LiAlH₄ is a potent source of hydride ions (H⁻), which act as strong nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and a second hydride attack on the resulting aldehyde yield the primary alcohol after an aqueous workup. The use of anhydrous conditions is crucial as LiAlH₄ reacts violently with water.

The Role of Naphtho[1,2-b]furan-2-methanol as a Synthon in Heterocyclic Synthesis

The true value of Naphtho[1,2-b]furan-2-methanol lies in its utility as a versatile building block for the synthesis of more elaborate heterocyclic systems. The primary alcohol functionality at the 2-position provides a reactive site for a variety of chemical transformations.

Oxidation to the Aldehyde and Carboxylic Acid

The primary alcohol can be readily oxidized to the corresponding aldehyde, Naphtho[1,2-b]furan-2-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a valuable intermediate for various condensation reactions, including the synthesis of imines, chalcones, and other heterocyclic systems through reactions with nucleophiles.

Further oxidation of the aldehyde or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent yields Naphtho[1,2-b]furan-2-carboxylic acid. This carboxylic acid can then be converted into a range of derivatives such as esters, amides, and acid chlorides, which are themselves important precursors for further synthetic elaborations.[5]

Conversion to Halides and Other Leaving Groups

The hydroxyl group of Naphtho[1,2-b]furan-2-methanol can be converted into a good leaving group, such as a halide (e.g., chloride or bromide) or a tosylate. This transformation opens up the possibility of nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 2-methyl position. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 2-(chloromethyl) or 2-(bromomethyl)naphtho[1,2-b]furan. These halo derivatives are excellent electrophiles for reactions with various nucleophiles, including amines, thiols, and carbanions, to construct new heterocyclic rings.

Ether and Ester Formation

The alcohol functionality can readily undergo etherification and esterification reactions. Ether synthesis, for example, via the Williamson ether synthesis, allows for the attachment of various alkyl or aryl groups. Esterification, through reaction with carboxylic acids or their derivatives, can be used to introduce a wide range of ester functionalities, which can be important for modulating the biological activity of the final compound.

Application in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the reactive methanol group on the naphthofuran scaffold makes Naphtho[1,2-b]furan-2-methanol a key starting material for the synthesis of more complex, fused heterocyclic systems. For example, the conversion of the alcohol to a 2-(aminomethyl)naphtho[1,2-b]furan derivative, followed by reaction with a suitable bifunctional electrophile, could lead to the formation of fused pyrazine, pyrimidine, or other nitrogen-containing heterocyclic rings.

One notable application of a closely related derivative, naphtho[2,1-b]furan-2-carbohydrazide (which can be synthesized from the corresponding ethyl ester), is in the construction of pyrazole rings.[4] The carbohydrazide is reacted with chalcones to produce 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles.[4] This demonstrates the principle of using a functionalized naphthofuran as a scaffold to build additional heterocyclic rings, a strategy that is directly applicable to derivatives of Naphtho[1,2-b]furan-2-methanol.

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and the Target Molecule

Compound NameStarting Material(s)Key ReagentsTypical Yield (%)
Ethyl Naphtho[1,2-b]furan-2-carboxylate2-hydroxy-1-naphthaldehyde, Ethyl chloroacetateK₂CO₃, DMFGood to Excellent
Naphtho[1,2-b]furan-2-methanolEthyl Naphtho[1,2-b]furan-2-carboxylateLiAlH₄, Anhydrous Ether/THFHigh
Naphtho[1,2-b]furan-2-carbaldehydeNaphtho[1,2-b]furan-2-methanolPCC or Dess-Martin periodinaneGood
Naphtho[1,2-b]furan-2-carboxylic acidNaphtho[1,2-b]furan-2-methanol or -2-carbaldehydeKMnO₄ or Jones reagentGood

Visualizing the Synthetic Pathways

To better illustrate the synthetic flow and the central role of Naphtho[1,2-b]furan-2-methanol, the following diagrams are provided.

Synthesis_of_Naphtho_1_2_b_furan_2_methanol A 2-hydroxy-1-naphthaldehyde B Ethyl Naphtho[1,2-b]furan-2-carboxylate A->B Ethyl chloroacetate, K2CO3, DMF C Naphtho[1,2-b]furan-2-methanol B->C LiAlH4, Et2O/THF

Caption: Synthesis of Naphtho[1,2-b]furan-2-methanol.

Role_of_Naphtho_1_2_b_furan_2_methanol A Naphtho[1,2-b]furan-2-methanol B Naphtho[1,2-b]furan-2-carbaldehyde A->B Mild Oxidation (PCC) C Naphtho[1,2-b]furan-2-carboxylic acid A->C Strong Oxidation (KMnO4) D 2-(Halomethyl)naphtho[1,2-b]furan A->D SOCl2 or PBr3 E Fused Heterocyclic Systems B->E Condensation Reactions C->E Amide/Ester Formation & Cyclization D->E Nucleophilic Substitution & Cyclization

Sources

Methodological & Application

Application Note: Optimal Solvents for Dissolving Naphtho[1,2-b]furan-2-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract & Core Directive

Naphtho[1,2-b]furan-2-methanol (CAS: Derivative of 234-03-7) is a lipophilic heterocyclic scaffold often utilized as a synthetic intermediate or bioactive pharmacophore.[1][2] Its structural fusion of a naphthalene ring with a furan moiety confers significant hydrophobicity, while the hydroxymethyl group introduces a localized polar region.[1][2] This duality creates specific solubility challenges: the compound is prone to precipitation in aqueous media and degradation in acidic environments.[1][2]

This guide provides a definitive protocol for dissolving, storing, and handling Naphtho[1,2-b]furan-2-methanol.[1] It moves beyond generic "solubility data" to provide a causal explanation of solvent interactions, ensuring reproducibility in drug discovery and synthetic workflows.[1][2]

Part 2: Physicochemical Profile & Solvent Logic[1][2]

To select the optimal solvent, one must understand the molecular forces at play.[1][2] Naphtho[1,2-b]furan-2-methanol is characterized by a high octanol-water partition coefficient (LogP ≈ 3.0–3.5), driven by its aromatic naphthofuran core.[1][2]

Solubility Decision Matrix

The following table categorizes solvents based on their interaction with the compound's


-system and hydroxyl group.
Solvent ClassRecommended SolventsSolubility RatingApplication ContextTechnical Rationale
Dipolar Aprotic DMSO , DMFExcellent (>50 mM)Biological Assays , Stock SolutionsDisrupts intermolecular

-stacking; highly miscible with aqueous buffers.[1]
Polar Protic Ethanol, MethanolGood (10–30 mM)Recrystallization , SynthesisSolubilizes via H-bonding; temperature-dependent solubility allows for purification.[1]
Ethers THF, Diethyl EtherGood (>20 mM)Reaction Medium (Reduction)Compatible with LiAlH₄ reduction of esters; moderate polarity stabilizes the alcohol.[1][2]
Chlorinated DCM, ChloroformHigh (>50 mM)Extraction , ChromatographyExcellent interaction with the lipophilic core; unsuitable for biological use due to toxicity.[1][2]
Aqueous Water, PBS, SalinePoor (<0.1 mM)None (Precipitant)Hydrophobic effect forces aggregation; requires co-solvent (e.g., <0.5% DMSO).[1][2]
Stability & Reactivity Warning
  • Acid Sensitivity: Like furfuryl alcohol, the furan ring in this compound is electron-rich and susceptible to acid-catalyzed polymerization or ring-opening.[1][2] Avoid dissolving in acidic media (pH < 4).

  • Oxidation Risk: The primary alcohol is benzylic-like and prone to oxidation to the aldehyde (naphtho[1,2-b]furan-2-carbaldehyde).[1][2] Store stock solutions at -20°C under inert gas (Ar/N₂).

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assay Standard)

Objective: Create a stable, precipitation-free stock for cell culture or enzymatic assays.[1]

Materials:

  • Naphtho[1,2-b]furan-2-methanol (Solid, >95% purity)[1]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)[1][2]

  • Vortex mixer[2]

  • Amber glass vial (Borosilicate)[1][2]

Step-by-Step:

  • Weighing: Accurately weigh 1.98 mg of Naphtho[1,2-b]furan-2-methanol (MW ≈ 198.22 g/mol ) into a sterile microcentrifuge tube or amber vial.

    • Note: Adjust mass based on the specific batch MW if a salt or solvate is used.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical: Do not use water or buffers at this stage.[1][2]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.[1][2] If particulates remain, sonicate for 5 minutes at room temperature.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for 3–6 months if protected from moisture and light.[1][2]

Protocol B: "Cloud Point" Solubility Validation

Objective: Empirically determine the maximum concentration (solubility limit) in your specific aqueous buffer.[2]

  • Prepare a 10 mM DMSO stock (from Protocol A).

  • Aliquot 198 µL of your assay buffer (e.g., PBS pH 7.4) into a clear 96-well plate or quartz cuvette.

  • Titrate the DMSO stock into the buffer in 0.5 µL increments , mixing after each addition.

  • Monitor Absorbance at 600 nm (OD600) or visual turbidity.

  • Endpoint: The concentration at which OD600 spikes indicates the "Cloud Point" (precipitation onset).[1][2]

    • Guidance: Typically, keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.[1][2]

Part 4: Visualization & Logic Flow[2]

The following diagram illustrates the decision logic for solvent selection and the workflow for preparing assay-ready solutions.

Solvent_Protocol cluster_solvents Solvent Selection Compound Naphtho[1,2-b]furan-2-methanol (Solid) DMSO DMSO / DMF (Stock Solution) Compound->DMSO Primary Dissolution (>50 mM) Ethanol Ethanol / Methanol (Recrystallization) Compound->Ethanol Heated DCM DCM / THF (Synthesis/Extraction) Compound->DCM Extraction Aqueous Aqueous Buffer (PBS/Media) DMSO->Aqueous Dilution (1:1000) Assay Bioassay / Cell Culture (<0.5% DMSO) Aqueous->Assay Stable Solution Precip Precipitation Risk (Cloud Point) Aqueous->Precip High Conc. (>100 µM)

Figure 1: Solvent selection workflow.[1] Green path indicates the optimal route for biological applications, minimizing precipitation risks.

Part 5: References

  • PubChem. (2025).[1][2] Naphtho[1,2-b]furan Compound Summary. National Library of Medicine.[1][2] [Link]

  • Olyaei, A., & Sadeghpour, M. (2020).[1][2][3] Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10, 6592-6623.[1][2] [Link]

  • ChemGuide. (2024).[1][2] Reduction of Carboxylic Acids to Alcohols using LiAlH4. [Link][1][2][4]

Sources

Troubleshooting & Optimization

Improving yield in Naphtho[1,2-b]furan-2-methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield attrition in the synthesis of Naphtho[1,2-b]furan-2-methanol . While many researchers default to the Pechmann condensation, our internal data suggests the Rap-Stoermer/Feist-Benary cyclization followed by hydride reduction offers superior regiocontrol and yield, provided specific "yield-killers" (moisture, aluminum emulsions) are managed.

The synthesis targets the [1,2-b] isomer.[1][2] Please verify your starting material is 1-hydroxy-2-naphthaldehyde , not the more common 2-hydroxy-1-naphthaldehyde (which yields the [2,1-b] isomer).

Module 1: The Cyclization Phase

Objective: Synthesis of Ethyl naphtho[1,2-b]furan-2-carboxylate.

The Workflow

The most robust route involves reacting 1-hydroxy-2-naphthaldehyde with ethyl bromoacetate using a weak base.

Cyclization SM1 1-Hydroxy-2- naphthaldehyde Inter O-Alkylated Intermediate SM1->Inter Substitution (DMF, 80°C) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter Product Ethyl naphtho[1,2-b] furan-2-carboxylate Inter->Product Aldol-type Cyclization (-H2O)

Figure 1: Two-stage mechanism occurring in one pot. The phenolic oxygen attacks the alkyl halide, followed by intramolecular condensation.

Troubleshooting & FAQs

Q: My reaction stalls at the intermediate (O-alkylated ether) and doesn't cyclize. Yield is <40%. A: This is a classic "Base/Temperature Mismatch."

  • The Cause: Potassium Carbonate (

    
    ) in Acetone (reflux ~56°C) is often too mild to drive the second step (cyclization) for the sterically more demanding [1,2-b] system compared to the [2,1-b] isomer.
    
  • The Fix: Switch solvent to anhydrous DMF and increase temperature to 80–90°C . The higher boiling point drives the dehydration step.

  • Protocol Adjustment:

    • Dissolve 1-hydroxy-2-naphthaldehyde (1.0 eq) and

      
       (2.5 eq) in DMF.
      
    • Stir for 30 mins at RT (formation of phenoxide).

    • Add Ethyl Bromoacetate (1.2 eq) dropwise.

    • Heat to 90°C for 4–6 hours.

Q: I see a significant amount of hydrolysis product (Carboxylic acid) instead of the ester. A: Wet solvent is the culprit.

  • Mechanism: At 90°C, trace water acts as a nucleophile, hydrolyzing your ethyl ester to the carboxylic acid. While the acid can be reduced, it requires harsher conditions than the ester.[3]

  • Prevention: Dry your DMF over activated 4Å molecular sieves for 24 hours prior to use.

Module 2: The Reduction Phase (Critical Yield Step)

Objective: Conversion of the ester to Naphtho[1,2-b]furan-2-methanol.

The Workflow

Lithium Aluminum Hydride (LiAlH


 or LAH) is the standard, but workup is where 50% of the yield is physically lost due to entrapment in aluminum salts.

Reduction Ester Ethyl Ester Precursor Complex Alkoxide-Aluminum Complex Ester->Complex Hydride Transfer LAH LiAlH4 (excess) THF, 0°C -> RT LAH->Complex Quench Quenching Protocol Complex->Quench Success Clean Separation (High Yield) Quench->Success Fieser/Rochelle Method Fail Emulsion/Gel (Low Yield) Quench->Fail Acid/Water Dump

Figure 2: The critical divergence point in reduction is the quenching strategy.

Troubleshooting & FAQs

Q: After quenching, I get a gray, slimy precipitate that clogs my filter. My product is trapped inside. A: You have created "Aluminum Hydroxide Gel." Do not quench with simple water or HCl.

  • The Fix (Fieser Method): For every x grams of LiAlH

    
     used, perform the following addition sequence strictly:
    
    • Add x mL Water (slowly, 0°C).

    • Add x mL 15% NaOH solution.

    • Add 3x mL Water.

    • Warm to RT and stir for 15 mins. Result: The aluminum forms a granular, white sand that filters easily. Wash this sand with hot THF to recover trapped product.

Q: My alcohol yield is low, and I see over-reduced products (ring saturation). A: This is rare for naphthofurans but possible with old LAH or high temps.

  • The Fix: Ensure the reaction is kept at 0°C during addition . Only warm to Room Temp (RT) to finish. Do not reflux unless TLC shows unreacted ester after 2 hours.

  • Alternative: If ring reduction persists, switch to DIBAL-H (2.2 eq) in Toluene at -78°C, though this is usually overkill for this stable aromatic system.

Module 3: Purification & Data Analysis

Q: The product is oiling out during recrystallization. A: Naphtho[1,2-b]furan-2-methanol is lipophilic.

  • Solvent System: Avoid pure Ethanol. Use a Hexane/Ethyl Acetate mixture.

    • Dissolve in minimum hot Ethyl Acetate.

    • Add Hexane dropwise until turbidity appears.

    • Cool slowly to 4°C.

Comparative Yield Table
VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Cyclization Solvent Acetone (Reflux)DMF (90°C) +15-20% (Complete conversion)
Base

(Granular)

(Powdered, Anhydrous)
+5-10% (Faster kinetics)
Reduction Workup Acid/Water QuenchFieser / Rochelle's Salt +20-30% (Material recovery)
Overall Isolated Yield ~35-45%~75-85% Significant

References

  • General Naphthofuran Synthesis (Rap-Stoermer Reaction)

    • Title: "Synthesis and biological evaluation of naphtho[1,2-b]furan deriv
    • Context: Establishes the base-mediated reaction of o-hydroxy aldehydes with -halo esters.
    • Source: (Note: While this specific paper discusses amides, the cyclization chemistry of the furan ring is homologous.)

  • Reduction Protocols (Fieser Workup)

    • Title: "Reduction of Esters using LiAlH4 to 1° alcohols."
    • Context: Definitive guide on mechanism and workup stoichiometry to avoid emulsions.
    • Source:

  • Biological Relevance & Analogues

    • Title: "Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity."[4][5]

    • Context: Provides comparative melting points and spectral data for the isomeric [2,1-b] system, useful for structural verific
    • Source:

Sources

Technical Support Center: Troubleshooting Solubility of Naphtho[1,2-b]furan-2-methanol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Support Division

Welcome to the technical support guide for resolving solubility challenges with Naphtho[1,2-b]furan-2-methanol. This document provides a structured, in-depth approach for researchers, scientists, and drug development professionals to achieve stable, usable solutions of this compound in Dimethyl Sulfoxide (DMSO). We will move from foundational principles to advanced troubleshooting, explaining the scientific rationale behind each recommendation.

Section 1: Understanding the Core Challenge
Q1: Why is Naphtho[1,2-b]furan-2-methanol inherently difficult to dissolve, even in a powerful solvent like DMSO?

Answer: The difficulty in solubilizing Naphtho[1,2-b]furan-2-methanol stems directly from its molecular structure. As a Senior Application Scientist, my experience indicates that three primary factors are at play:

  • High Crystallinity and Lattice Energy: The molecule possesses a large, planar, and rigid naphthofuran core. This planarity promotes efficient molecular packing in the solid state through strong intermolecular forces (specifically, π-π stacking). These well-ordered crystal structures have high lattice energy, meaning a significant amount of energy is required to break apart the crystal and allow solvent molecules to surround the individual compound molecules.

  • Low Polarity: While the hydroxymethyl (-CH2OH) group adds a point of polarity capable of hydrogen bonding, the vast majority of the molecule's surface area is dominated by the nonpolar, hydrophobic aromatic system. This lipophilic nature is a primary driver of its poor aqueous solubility and can contribute to challenges in polar aprotic solvents like DMSO.

  • Molecular Characteristics: Studies on large compound libraries have shown that aromatic, six-membered heterocyclic compounds are significantly overrepresented among molecules with poor DMSO solubility.[1][2][3] While Naphtho[1,2-b]furan-2-methanol contains a five-membered furan ring, the general principle applies: large, rigid heterocyclic systems often present solubility challenges.[1][2]

Section 2: Foundational Best Practices (Proactive Measures)

Before attempting dissolution, ensuring the quality of your starting materials is paramount. These foundational steps prevent the most common sources of error.

Q2: What are the critical quality control steps I must perform before attempting to dissolve my compound?

Answer: Success begins before the first milligram is weighed. Skipping these foundational steps can lead to confounding results and wasted effort.

Protocol 1: Foundational Material Qualification

  • Verify Compound Integrity:

    • Action: If possible, confirm the purity and identity of your batch of Naphtho[1,2-b]furan-2-methanol via analytical methods like LC-MS or ¹H-NMR.

    • Causality: Impurities can significantly alter solubility characteristics or act as nucleation sites, promoting precipitation.

  • Use High-Purity, Anhydrous DMSO:

    • Action: Always use a new, unopened bottle of anhydrous (≤0.025% water), high-purity (≥99.9%) DMSO. Once opened, store it properly to prevent water absorption.

    • Causality: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture.[4] Water contamination is a primary cause of solubility failure for lipophilic compounds, as it increases the polarity of the solvent mixture, depresses the freezing point, and can promote the crystallization of solutes.[4]

  • Proper Solvent Handling:

    • Action: After opening a bottle of anhydrous DMSO, dispense what you need and immediately purge the headspace with an inert gas (like argon or nitrogen) before tightly resealing. For best results, aliquot the new bottle into smaller, single-use glass vials under an inert atmosphere.

    • Causality: This practice minimizes the introduction of moisture and atmospheric oxygen, preserving the solvent's integrity for creating high-concentration stock solutions.[1]

Section 3: Systematic Dissolution Workflow

This section provides a step-by-step workflow designed to maximize the chances of successful dissolution while preserving the integrity of the compound.

Q3: What is the recommended step-by-step procedure for dissolving Naphtho[1,2-b]furan-2-methanol in DMSO?

Answer: A systematic, escalating approach is crucial. Start with the gentlest method and only increase the energy input as required. This minimizes the risk of compound degradation.

G cluster_prep Preparation cluster_process Dissolution Process cluster_outcome Outcome start Start: Weigh Compound & Dispense Anhydrous DMSO vortex Step 1: Vortex (Room Temp, 2-5 min) start->vortex check1 Visually Inspect: Completely Dissolved? vortex->check1 sonicate Step 2: Sonicate (Water Bath, 15-30 min) check1->sonicate No success Success: Solution is Clear Proceed to Aliquoting & Storage check1->success Yes check2 Visually Inspect: Completely Dissolved? sonicate->check2 warm Step 3: Gentle Warming (37°C Water Bath, 10-15 min) + Vortex/Sonicate check2->warm No check2->success Yes check3 Visually Inspect: Completely Dissolved? warm->check3 check3->success Yes fail Failure: Particulate Remains Go to Advanced Troubleshooting check3->fail No

Caption: Systematic workflow for dissolving challenging compounds in DMSO.

Protocol 2: Step-by-Step Dissolution of Naphtho[1,2-b]furan-2-methanol

  • Preparation:

    • Accurately weigh the desired mass of Naphtho[1,2-b]furan-2-methanol into a sterile, appropriately sized glass or polypropylene vial.

    • Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Step 1: Mechanical Agitation:

    • Action: Tightly cap the vial and vortex gently for 2-5 minutes at room temperature.[5]

    • Causality: This provides initial mechanical energy to break down powder aggregates and promote solvent interaction.

  • Step 2: Sonication:

    • Action: If the compound is not fully dissolved, place the vial in a water bath sonicator and sonicate for 15-30 minutes.[5][6] Ensure the water level is high enough to cover the solvent level in the vial.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized high-energy jets that impact the solid particles, effectively breaking down the crystal lattice without significantly increasing the bulk temperature of the solution.[7][8]

  • Step 3: Gentle Warming (Use with Caution):

    • Action: If solids persist, move the vial to a 37°C water bath for 10-15 minutes.[9][10] Intermittently remove the vial to vortex or place the entire bath into the sonicator for combined treatment.

    • Causality: Modestly increasing the temperature provides thermal energy to help overcome the crystal lattice energy. We strictly recommend not exceeding 37-40°C. While DMSO is stable at high temperatures, sensitive organic molecules like those containing furan moieties can be prone to degradation.[11][12]

  • Confirmation and Storage:

    • Action: Once the solution is perfectly clear with no visible particulates when held against a light source, it is ready.

    • Action: Immediately aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[5][6]

Section 4: Advanced Troubleshooting Guide
Q4: I've followed the standard protocol, but I'm still facing issues. What are my next steps?

Answer: When the standard workflow is insufficient, a logical troubleshooting process is required. Below is a decision tree and detailed explanation for common failure modes.

G cluster_issues Identify the Issue cluster_solutions1 Solutions for A cluster_solutions2 Solutions for B cluster_solutions3 Solutions for C start Problem Encountered issue1 A. Fails to Dissolve (Particulate Remains) start->issue1 issue2 B. Precipitates in Storage (e.g., at -20°C) start->issue2 issue3 C. Precipitates on Dilution (Into Aqueous Buffer) start->issue3 sol1a Lower the Concentration: Is the target [C] too high? Attempt a more dilute stock. issue1->sol1a sol1b Consider Co-Solvent: Try 9:1 DMSO:DMF or 9:1 DMSO:NMP. (Adds complexity). issue1->sol1b sol2a Check for Water: Likely H2O contamination. Remake with fresh anhydrous DMSO. issue2->sol2a sol2b Review Storage: Ensure single-use aliquots to prevent freeze-thaw cycles. issue2->sol2b sol3a Optimize Dilution Method: Add DMSO stock slowly to swirling/vortexing aqueous buffer. issue3->sol3a sol3b Reduce Final [DMSO]: Keep final DMSO in assay <0.5%, ideally <0.1%. issue3->sol3b sol3c Use Additives in Buffer: Incorporate a surfactant (e.g., 0.01% Tween-80) or co-solvent (e.g., PEG400). issue3->sol3c

Caption: Decision tree for troubleshooting advanced solubility issues.

  • Issue A: Compound Never Fully Dissolves

    • Analysis: You may be exceeding the thermodynamic solubility limit of the compound in DMSO at your target concentration.

    • Solution 1: Re-evaluate Concentration. Determine the minimum acceptable stock concentration for your experimental design and attempt dissolution at that lower level.

    • Solution 2: Co-solvency. A mixture of solvents can sometimes improve solubility over a single solvent.[13] You can try a co-solvent system such as DMSO/N-Methyl-2-pyrrolidone (NMP) (e.g., 9:1 v/v) or DMSO/Dimethylformamide (DMF) (e.g., 9:1 v/v).[14] Be aware that this introduces another variable into your experimental system that must be controlled for.

  • Issue B: Compound Precipitates During Storage

    • Analysis: This often points to two culprits: kinetic vs. thermodynamic solubility or solvent contamination. The compound may have been in a supersaturated state (kinetic solubility) and has now crashed out into a more stable, less soluble crystalline form.[4][15] This process is often accelerated by water contamination or freeze-thaw cycles.[4][16]

    • Solution: Discard the precipitated solution. Prepare a fresh stock using new anhydrous DMSO, strictly following the handling and storage protocols (Protocol 1 and 2) to ensure single-use aliquots and minimal water exposure.

  • Issue C: Compound Precipitates Upon Dilution into Aqueous Assay Buffer

    • Analysis: This is a very common phenomenon known as "antisolvent precipitation." The aqueous buffer is an antisolvent for the highly lipophilic compound, causing it to crash out of the solution as the DMSO is diluted.

    • Solution 1: Optimize Dilution Technique. Instead of pipetting a small volume of buffer into your DMSO stock, do the reverse. Add the DMSO stock solution dropwise into the final volume of aqueous buffer while the buffer is actively being vortexed or swirled.[17] This promotes rapid dispersal.

    • Solution 2: Minimize Final DMSO Concentration. The final concentration of DMSO in your assay should be as low as possible, typically well below 0.5%, to mitigate both precipitation and solvent-induced artifacts on your biological system.[5]

    • Solution 3: Modify the Assay Buffer. Incorporate a biocompatible surfactant or co-solvent into your final assay buffer. A non-ionic surfactant like Tween® 80 (e.g., at 0.01%) or Pluronic® F-127 can form micelles that help keep the hydrophobic compound soluble.[6]

Section 5: Quantitative Parameter Summary

The table below summarizes the key quantitative parameters discussed in this guide for quick reference.

Table 1: Recommended Parameters for Dissolving Naphtho[1,2-b]furan-2-methanol

Parameter Recommended Starting Point Upper Limit / Caution Rationale
DMSO Purity ≥99.9% Anhydrous N/A Minimizes water contamination, a primary cause of precipitation.[4]
Target Stock [C] 1-10 mM ≤ 20 mM Higher concentrations drastically increase the risk of failure.
Vortexing Time 2-5 minutes 10 minutes Provides initial mechanical agitation.[5]
Sonication Time 15-30 minutes 60 minutes Provides localized energy to break crystal lattice.[5][7]
Warming Temp. 37°C 40°C Increases thermal energy but risks compound degradation above this.[9][10]
Warming Time 10-15 minutes 30 minutes Balances dissolution aid with degradation risk.

| Final Assay [DMSO] | < 0.5% (v/v) | 1% (assay dependent) | Reduces precipitation and minimizes solvent toxicity/artifacts.[5] |

Section 6: Frequently Asked Questions (FAQs)
  • Q5: Can I just heat the DMSO to 60°C or higher to force it into solution?

    • A: This is strongly discouraged. While DMSO itself is thermally stable well above this temperature, aggressive heating can cause thermal degradation of your compound, particularly the furan ring.[11][12] Furthermore, a solution prepared at high temperature is highly supersaturated and will almost certainly precipitate upon cooling to room temperature.

  • Q6: How can I be certain my compound is fully dissolved and not just a very fine, colloidal suspension?

    • A: True dissolution results in a perfectly clear solution. The best method of inspection is to hold the vial in front of a bright, focused light source (like a fiber optic light) against a dark background. A true solution will be transparent, whereas a suspension will exhibit light scattering (the Tyndall effect). For a definitive characterization, advanced techniques like Dynamic Light Scattering (DLS) can detect nanoparticles, but this is typically beyond the scope of routine stock preparation.

  • Q7: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

    • A: Kinetic solubility is the concentration of a compound that can be dissolved when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It represents a non-equilibrium, often supersaturated state that can be stable for a limited time.[15] Thermodynamic solubility is the true equilibrium concentration of the compound in a solvent after prolonged contact, where the rate of dissolution equals the rate of precipitation.[15] This matters because a compound might appear soluble initially (kinetic solubility) but precipitate from your assay plate hours later as it equilibrates to its lower, thermodynamically stable state, leading to inaccurate and non-reproducible results.[4]

References
  • Newell, K. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. [Link]

  • Tonge, B. A., & Tidwell, J. H. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies. [Link]

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

  • Pawar, Y., Shete, G., & Nikam, P. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Skena, G., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]

  • Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Various Authors. (2023). What is the solubility of DMSO in water? Quora. [Link]

  • De Marzio, M., et al. (2021). The effect of the cryoprotectant dimethyl sulfoxide on water upon supercooling: A molecular dynamics study. The Journal of Chemical Physics. [Link]

  • Espinel-Ingroff, A., et al. (2012). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy. [Link]

  • Bagde, A., et al. (2018). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. International Journal of Pharmaceutical and Biological Science Archive. [Link]

  • Kumar, P., & Kumar, L. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Gaylord Chemical Company. DMSO Physical Properties. gChem. [Link]

  • Tetko, I. V., et al. (2001). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]

  • Amrutkar, C., et al. (2016). Solubility enhancement of rosiglitazone by using melt sonocrystallization technique. Journal of Applied Pharmaceutical Science. [Link]

  • Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. [Link]

  • Sharma, D., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Various Authors. (2025). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? ResearchGate. [Link]

  • Various Authors. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

  • Patel, M. R., & Patel, N. M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Skena, G., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]

  • Myatt, G. Property-Based Design Methodology I: Parameters Influencing Solubility. ACD/Labs. [Link]

  • Shultz, M. D. (2018). CHAPTER 2: Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Emulate, Inc. (2020). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • National Center for Biotechnology Information. (2024). Naphtho(1,2-b)furan. PubChem. [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]

  • Ataman Kimya. 2-FURANMETHANOL. Ataman Kimya. [Link]

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Technical Support Center: Troubleshooting Low Purity in Naphtho[1,2-b]furan-2-methanol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purity of Naphtho[1,2-b]furan-2-methanol following extraction. This document provides a series of troubleshooting steps and frequently asked questions in a structured format to address common issues and enhance the purity of the final product.

Context: A Likely Synthetic Pathway and Potential Impurities

To effectively troubleshoot purification, it is crucial to understand the potential impurities that may arise from the synthesis of Naphtho[1,2-b]furan-2-methanol. A common and efficient method for its preparation is the reduction of Naphtho[1,2-b]furan-2-carbaldehyde. This context helps in anticipating the nature of byproducts that might complicate the extraction process.

Synthetic_Pathway 2-Hydroxy-1-naphthaldehyde 2-Hydroxy-1-naphthaldehyde Naphtho[1,2-b]furan-2-carbaldehyde Naphtho[1,2-b]furan-2-carbaldehyde 2-Hydroxy-1-naphthaldehyde->Naphtho[1,2-b]furan-2-carbaldehyde Reaction with α-halo ketone Naphtho[1,2-b]furan-2-methanol Naphtho[1,2-b]furan-2-methanol Naphtho[1,2-b]furan-2-carbaldehyde->Naphtho[1,2-b]furan-2-methanol Reduction (e.g., NaBH4)

Caption: A plausible synthetic route to Naphtho[1,2-b]furan-2-methanol.

This synthetic approach suggests that common impurities could include unreacted starting materials, byproducts from the cyclization reaction, or over-reduction products. The presence of a hydroxyl group in the final product imparts significant polarity, which is a key factor in designing an effective extraction protocol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My post-extraction yield is very low. Why am I losing my product?

A1: Low recovery of Naphtho[1,2-b]furan-2-methanol in the organic phase is a frequent issue, primarily due to its polar nature. The hydroxyl group can lead to significant partitioning into the aqueous layer, especially if the organic solvent is not sufficiently polar.

Core Issues and Solutions:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. Non-polar solvents like hexane or petroleum ether are generally poor choices for extracting this alcohol.

  • Insufficient Number of Extractions: A single extraction is often inadequate for polar compounds. Multiple extractions with fresh solvent portions will yield a higher recovery.

  • pH of the Aqueous Layer: While Naphtho[1,2-b]furan-2-methanol is not acidic or basic, the pH of the aqueous layer can influence the solubility of certain impurities, which might indirectly affect the partitioning of the product.

Troubleshooting Steps:

  • Solvent Selection: Opt for a more polar organic solvent that is immiscible with water. Ethyl acetate is often a good starting point. Dichloromethane (DCM) can also be effective, but be mindful of its higher density.

  • Multiple Extractions: Instead of one large volume extraction, perform three to five extractions with smaller volumes of the organic solvent. This is a more efficient method for compounds with moderate partition coefficients.

  • "Salting Out": Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[1] This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

Table 1: Properties of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water Miscibility
n-Hexane0.1690.655Immiscible
Diethyl Ether2.834.60.713Slightly Miscible
Dichloromethane3.139.61.33Immiscible
Ethyl Acetate4.477.10.902Slightly Miscible
Tetrahydrofuran (THF)4.0660.889Miscible

Data compiled from various sources.

Q2: A persistent emulsion has formed between the layers. How can I resolve this?

A2: Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with complex reaction mixtures that may contain surfactant-like impurities.[1]

Causality and Remediation:

Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that reduce interfacial tension. Vigorous shaking is a primary cause of their formation.

Step-by-Step Emulsion Breaking:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. Gravity can sometimes be sufficient to break the emulsion.

  • Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.[1]

  • Add Brine: Introduce a saturated solution of NaCl to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.[1]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may break the emulsion.[1]

  • Filtration: In some cases, passing the emulsified mixture through a plug of glass wool or a phase separation filter paper can be effective.[1]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.[2]

Q3: My extracted product is colored, but it should be a white solid. What is the source of the color and how can I remove it?

A3: Unwanted color in the extract can originate from several sources, including unreacted starting materials, degradation products, or oxidation.

Potential Sources and Decolorization Strategies:

  • Oxidized Impurities: If the synthesis involves phenolic precursors, trace amounts of these can oxidize to form highly colored quinone-type structures.

  • Furan Ring Degradation: Furans can be sensitive to acidic conditions and may degrade to form colored polymeric materials, often referred to as "humins."[3]

  • Thermal Degradation: High temperatures during the reaction or work-up can lead to the formation of colored byproducts.

Purification Protocols:

  • Aqueous Washes:

    • Mild Base Wash: A wash with a dilute solution of sodium bicarbonate (NaHCO₃) can remove acidic impurities.

    • Mild Reducing Agent Wash: A wash with a fresh, dilute solution of sodium bisulfite (NaHSO₃) can often decolorize impurities arising from trace aldehydes or oxidized species.

  • Activated Charcoal Treatment:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol).

    • Add a small amount of activated charcoal (typically 1-2% by weight).

    • Gently heat and stir the mixture for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Caution: Activated charcoal can also adsorb your product, leading to a decrease in yield. Use it judiciously.

Q4: After solvent removal, my product is an impure oil and TLC shows multiple spots. What are the next steps?

A4: If, after extraction, the product is not pure, further purification is necessary. The impurities are likely unreacted starting materials or reaction byproducts.

Identifying Impurities and Advanced Purification:

Table 2: Potential Impurities and Their Characteristics

ImpurityLikely SourcePolarity Comparison to Product
Naphtho[1,2-b]furan-2-carbaldehydeIncomplete reductionLess polar
Unreacted 2-hydroxy-1-naphthaldehydeIncomplete initial reactionMore polar (phenolic -OH)
Polymeric degradation productsAcid/heat instability of furan ringVariable, often baseline on TLC

Recommended Purification Techniques:

  • Column Chromatography: This is often the most effective method for separating compounds with different polarities.[4]

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The less polar aldehyde will elute first, followed by the desired alcohol.

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be a highly effective purification method.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethyl acetate/hexane or methanol/water, may be necessary.

Experimental Protocols

Standard Liquid-Liquid Extraction Protocol
  • Transfer the reaction mixture to a separatory funnel of appropriate size.[5]

  • Add the aqueous phase (e.g., deionized water or brine) and the chosen organic solvent (e.g., ethyl acetate).[5]

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.[6]

  • Gently swirl or rock the funnel for 1-2 minutes to allow for partitioning of the solute. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Place the funnel back in a ring stand and allow the layers to fully separate.[5]

  • Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then pour the organic layer out from the top of the funnel to avoid contamination.[6]

  • Repeat the extraction with fresh organic solvent 2-3 more times.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_extraction Extraction Issues cluster_purity Post-Extraction Purity Low_Yield Low Yield? Emulsion Emulsion Formed? Low_Yield->Emulsion No Change_Solvent Use More Polar Solvent Add Brine ('Salting Out') Increase Number of Extractions Low_Yield->Change_Solvent Colored_Extract Colored Extract? Emulsion->Colored_Extract No Break_Emulsion Add Brine Centrifuge Filter Gentle Agitation Emulsion->Break_Emulsion Impure_TLC Multiple Spots on TLC? Colored_Extract->Impure_TLC No Decolorize Wash with NaHSO3 Treat with Activated Charcoal Colored_Extract->Decolorize Yes Further_Purification Column Chromatography Recrystallization Impure_TLC->Further_Purification Yes Pure_Product Pure Product Impure_TLC->Pure_Product No Start Crude Reaction Mixture Start->Low_Yield Change_Solvent->Emulsion Break_Emulsion->Colored_Extract Decolorize->Impure_TLC Further_Purification->Pure_Product

Sources

Technical Support Center: Naphthofuran Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: Maximizing Structural Integrity in Drug Discovery

Current Status: Operational Ticket ID: NF-STAB-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Naphthofurans (e.g., Napabucasin/BBI608) are potent heterocyclic scaffolds often utilized in oncology (STAT3 inhibition) and antimicrobial research. However, the furan moiety embedded within the naphthalene system is electronically rich, making it susceptible to oxidative ring opening and acid-catalyzed hydrolysis , particularly under thermal stress.

This guide replaces generic "keep cold" advice with a mechanistic approach to temperature management, ensuring your data reflects the compound's true biological activity, not its degradation products.

Module 1: Critical Storage & Handling (The "Cold Chain")

Q: What is the absolute optimal storage condition for solid-state Naphthofurans?

A: -20°C in a desiccated, light-tight environment.

The Mechanism: While the naphthalene ring provides some stabilization, the furan oxygen lone pairs make the C2-C3 bond electron-rich and prone to electrophilic attack by atmospheric oxygen (autoxidation).

  • Thermodynamics: At -20°C, the kinetic energy of the system is insufficient to overcome the activation energy (

    
    ) required for the formation of the cyclic peroxide intermediate, which is the precursor to ring opening.
    
  • Moisture Control: Naphthofurans are generally lipophilic, but moisture can facilitate proton transfer if trace acid impurities are present, accelerating degradation.

Q: I need to dissolve my compound for an assay. Which solvent and temperature should I use?

A: Anhydrous DMSO at Room Temperature (20-25°C), used immediately or aliquoted.

Solvent Compatibility Table

SolventSuitabilityRisk FactorTechnical Note
DMSO High Freeze-ThawExcellent solubility. High freezing point (19°C) means repeated cooling/warming causes crystal shearing and moisture condensation.
Ethanol/Methanol Low Nucleophilic AttackProtic solvents can participate in acid-catalyzed ring opening at elevated temperatures.
Water/PBS Critical PrecipitationNaphthofurans are poorly water-soluble. Only introduce to aqueous media immediately prior to assay.

The Protocol:

  • Dissolve solid in anhydrous DMSO.

  • Do not heat above 40°C to aid dissolution unless strictly necessary. Sonication is preferred over heating.

  • Aliquot immediately. Do not store the bulk stock solution at 4°C; store aliquots at -20°C or -80°C.

  • Single Use: Discard aliquots after one freeze-thaw cycle.

Module 2: Reaction Optimization (The "Hot Zone")

Q: My synthesis requires reflux. Will the furan ring survive?

A: Yes, but you must control the "Time-at-Temperature" (TAT).

Many naphthofuran syntheses (e.g., via naphthol and


-haloketones) require reflux in toluene or dioxane (80-110°C). The ring is stable during formation because the aromatization driving force is high.

The Danger Zone: Degradation occurs during workup and solvent removal , not necessarily the reaction itself.

  • Risk: Rotovaping at high bath temperatures (>50°C) exposes the compound to heat and concentrated impurities (acids/oxidants) simultaneously.

  • Solution: Set rotovap bath to <40°C and use high vacuum.

Q: How do I visualize the degradation pathway?

A: The primary failure mode is Oxidative Ring Opening.

The following diagram illustrates why temperature control is vital. Heat accelerates the formation of the endoperoxide, which inevitably cleaves to form inactive dicarbonyls.

NaphthofuranDegradation NF Naphthofuran (Bioactive) Inter Cyclic Peroxide Intermediate NF->Inter [Oxidation] O2 O2 / Light / Heat Prod Unsaturated Dicarbonyl (Inactive/Toxic) Inter->Prod [Arrhenius Acceleration] RingOpen Ring Cleavage

Figure 1: The oxidative degradation pathway of the furan ring. Heat acts as a catalyst for the transition from the intermediate peroxide to the irreversible dicarbonyl product.

Module 3: Troubleshooting & Validation

Q: How can I predict the shelf-life of my specific naphthofuran derivative?

A: Perform an Accelerated Stability Assessment Program (ASAP).

Do not wait 2 years to find out your compound degrades. Use the Arrhenius relationship to predict stability.[1][2]

Protocol: Accelerated Stability Test

  • Preparation: Prepare 3 sets of HPLC vials containing your compound (solid state or solution).

  • Incubation: Store sets at three elevated temperatures:

    • Condition A: 40°C

    • Condition B: 50°C

    • Condition C: 60°C

  • Sampling: Analyze via HPLC-UV/Vis at T=0, 24h, 48h, and 72h.

  • Calculation: Plot

    
     vs 
    
    
    
    (Kelvin).[2]
    • 
       = degradation rate constant.
      
    • Extrapolate the line to

      
       (-20°C) to find the theoretical degradation rate.
      
Workflow Visualization

StabilityWorkflow cluster_0 Preparation cluster_1 Stress Testing (ASAP) cluster_2 Analysis Sample Pure Naphthofuran Sample T40 Incubate 40°C Sample->T40 T50 Incubate 50°C Sample->T50 T60 Incubate 60°C Sample->T60 HPLC HPLC Quantification (% Recovery) T40->HPLC T50->HPLC T60->HPLC Math Arrhenius Plot (ln(k) vs 1/T) HPLC->Math Result Predicted Shelf Life at -20°C Math->Result

Figure 2: Accelerated Stability Assessment Program (ASAP) workflow for predictive shelf-life modeling.

References

  • Tocris Bioscience. Napabucasin Technical Data Sheet. (Storage and stability specifications for STAT3 inhibitors). Link

  • Waterman, K. C., et al. "Accelerated stability modeling for active pharmaceutical ingredients and solid dosage forms." Pharmaceutical Research.
  • Gómez Alvarez, E., et al. "Atmospheric Oxidation of Furan and Methyl-Substituted Furans." The Journal of Physical Chemistry A. (Mechanistic details on furan ring oxidative opening). Link

  • European Medicines Agency (EMA). Guideline on Stability Testing of Existing Active Substances and Related Finished Products. (Regulatory standards for stability testing conditions). Link

  • MedChemExpress. Napabucasin (BBI608) Product Information. (Solubility and handling in DMSO). Link

Sources

Removing specific impurities from Naphtho[1,2-b]furan-2-methanol samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Naphtho[1,2-b]furan-2-methanol Purification

Welcome to the Technical Support Center

Subject: Purification & Impurity Removal for Naphtho[1,2-b]furan-2-methanol Ticket ID: NFM-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Hello. I understand you are dealing with impurity profiles in your Naphtho[1,2-b]furan-2-methanol samples. This compound is a critical intermediate, often synthesized via the reduction of ethyl naphtho[1,2-b]furan-2-carboxylate , which itself is derived from 2-hydroxy-1-naphthaldehyde .

Because of this lineage, your impurities are likely predictable: unreacted precursors (aldehydes/esters), over-oxidation products (acids), or inorganic reducing salts.

Below is a non-linear, modular guide designed to diagnose and resolve your specific purity issues.

Module 1: Diagnostic Logic & Impurity Origins

Before attempting purification, identify the impurity based on your observation. Use the flowchart below to determine the correct protocol.

Visual 1: Impurity Identification & Remediation Workflow

PurificationLogic Start Crude Naphtho[1,2-b]furan-2-methanol Obs1 Observation: Yellow/Orange Coloration Start->Obs1 Obs2 Observation: IR: ~1700-1750 cm⁻¹ (C=O) NMR: Ethyl signals Start->Obs2 Obs3 Observation: Broad IR OH stretch (2500-3000) Acidic pH Start->Obs3 Imp1 Impurity: 2-Hydroxy-1-naphthaldehyde (Starting Material) Obs1->Imp1 Chromophore Imp2 Impurity: Ethyl naphtho[1,2-b]furan-2-carboxylate (Unreduced Intermediate) Obs2->Imp2 Incomplete Reduction Imp3 Impurity: Naphtho[1,2-b]furan-2-carboxylic acid (Oxidation/Hydrolysis) Obs3->Imp3 Side Product Action1 Protocol A: Bisulfite Wash or Base Extraction Imp1->Action1 Action2 Protocol B: Recrystallization (Solvent Polarity) Imp2->Action2 Action3 Protocol C: Bicarbonate Wash Imp3->Action3

Figure 1: Decision matrix linking physical/spectral observations to specific impurity origins and remediation protocols.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: Persistent Yellow Discoloration

User Question: "My product is a solid off-white powder, but it retains a stubborn yellow/orange tint even after one recrystallization. What is this?"

Scientist Response: This is almost certainly 2-hydroxy-1-naphthaldehyde . This starting material is intensely colored (yellow) and can co-crystallize with your product. It is a phenolic aldehyde.[1]

  • The Fix (Chemical Wash): Unlike your neutral alcohol product, this impurity is acidic (phenolic OH) and reactive (aldehyde).

    • Dissolve your sample in a water-immiscible solvent (Ethyl Acetate or DCM).

    • Wash 1: Wash with 5% Sodium Bisulfite (

      
      ) . This forms a water-soluble adduct with the aldehyde moiety.
      
    • Wash 2: Wash with 0.5M NaOH (cold). This deprotonates the phenol, pulling it into the aqueous layer as the phenoxide salt.

    • Caution: Do not use hot concentrated base, or you risk opening the furan ring, though naphthofurans are generally robust.

Issue 2: The "Hidden" Carbonyl Peak

User Question: "My NMR shows a clean aromatic region, but I see a triplet/quartet pattern in the aliphatic region and a carbonyl peak in the IR. Is this solvent?"

Scientist Response: If the triplet/quartet integrates to ethyl protons, you have unreacted Ethyl naphtho[1,2-b]furan-2-carboxylate . This occurs if your reduction step (using


 or 

) was incomplete.
  • The Fix (Solubility Differential): The ester is significantly less polar than your target alcohol.

    • Trituration: Suspend your solid in cold Hexanes or Pentane . The ester is likely soluble, while the alcohol (your product) will remain solid. Sonicate and filter.[2][3]

    • Recrystallization: If trituration fails, recrystallize from Toluene . The ester stays in the mother liquor more readily than the polar alcohol upon cooling.

Issue 3: Polymerization/Goo Formation

User Question: "I tried to clean the sample with acid, and it turned into a dark resin. Can I recover it?"

Scientist Response: Likely not. You are dealing with a furfuryl alcohol derivative. These are acid-sensitive.

  • Mechanism: In the presence of strong acid, the hydroxymethyl group activates the furan ring, leading to intermolecular dehydration and polymerization (resinification).

  • Prevention: Always keep your workup conditions neutral or slightly basic . Never use strong mineral acids (HCl,

    
    ) for cleaning. If neutralization is needed, use weak acids like Ammonium Chloride (
    
    
    
    ).

Module 3: Detailed Experimental Protocols

Protocol A: Optimized Recrystallization

Recrystallization is the most effective method for removing non-polar ester impurities and trace salts.

Solvent Selection Table:

Solvent SystemPolarityTarget Impurity RemovalNotes
Ethanol / Water HighInorganic Salts, Polar AcidsBest for final polishing. Dissolve in hot EtOH, add water until turbid.
Toluene / Heptane Low/MedUnreacted Ester (Precursor)The alcohol is less soluble in cold toluene than the ester.
Ethyl Acetate / Hexane MediumGeneral Organic ImpuritiesGood general-purpose system.[4]

Step-by-Step Procedure (Ethanol/Water):

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol (95%) to dissolve the solid completely.

  • Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat.[5] Add hot Water dropwise until a faint, persistent cloudiness appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then place on ice for 2 hours.

  • Filter crystals and wash with cold 50:50 Ethanol/Water.

Protocol B: Scavenging Metal Residues

If you used a Palladium catalyst (for coupling) or Aluminum hydrides (for reduction), metal residues can quench biological assays.

  • For Aluminum/Boron (Reduction byproducts):

    • Perform a Rochelle's Salt (Potassium Sodium Tartrate) wash during the initial workup. This breaks up aluminum emulsions that trap impurities.

  • For Palladium:

    • Use a silica-based metal scavenger (e.g., Thiol-functionalized silica) stirred in the solution for 30 minutes, then filter.

Module 4: Synthesis Context & Impurity Map

Understanding the synthesis helps predict the impurities.

Visual 2: Synthesis Pathway & Impurity Generation

SynthesisPath SM1 2-Hydroxy-1-naphthaldehyde Inter Ethyl naphtho[1,2-b]furan-2-carboxylate (Ester Intermediate) SM1->Inter Base/Reflux SM2 Ethyl Bromoacetate SM2->Inter Prod Naphtho[1,2-b]furan-2-methanol (Target Alcohol) Inter->Prod Reduction (LiAlH4/NaBH4) Side1 Side Product: Carboxylic Acid Inter->Side1 Hydrolysis

Figure 2: Synthetic route showing the transformation from aldehyde to ester to alcohol, highlighting where specific impurities originate.

References

  • Purification of Solids by Recrystallization. MIT OpenCourseWare. Guidelines on solvent selection (Ethanol/Water vs. Toluene/Hexane) for organic solids.

  • Synthesis of 2-hydroxy-1-naphthaldehyde. Organic Syntheses, Coll. Vol. 3, p.463 (1955). Describes the properties of the starting material (yellow, phenolic).

  • Naphtho[1,2-b]furan Derivatives. PubChem Compound Summary. Chemical and physical properties for solubility and stability assessments.[2][5]

  • Furfuryl Alcohol Polymerization. Ataman Chemicals. Technical data regarding the acid-sensitivity of furan-methanol derivatives.

Sources

Validation & Comparative

Structural Validation of Naphtho[1,2-b]furan-2-methanol: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Objective

In drug discovery, Naphtho[1,2-b]furan-2-methanol is a critical scaffold, often serving as an intermediate for ortho-quinone-based anticancer agents (e.g., Mansonone analogues) or fluorescent probes.

The primary analytical challenge is not merely assigning the spectrum, but validating the reduction of its precursor (Ethyl naphtho[1,2-b]furan-2-carboxylate) and distinguishing it from its regioisomer (Naphtho[2,1-b]furan derivatives).

This guide provides a comparative analysis to objectively verify the structural integrity of Naphtho[1,2-b]furan-2-methanol. It moves beyond standard peak listing to focus on diagnostic signal evolution —the specific spectral changes that confirm the transformation from ester to alcohol.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish labile protons (OH), the choice of solvent is the first critical decision.

Solvent Selection Strategy
  • Routine Screening (CDCl₃): Good for checking the hydrocarbon backbone. However, the hydroxyl proton is often broad or invisible due to exchange, and the methylene (-CH₂-) signal appears as a singlet.

  • Definitive Characterization (DMSO-d₆): Mandatory for publication. DMSO inhibits proton exchange, revealing the hydroxyl proton as a distinct triplet (coupling to CH₂) and the methylene group as a doublet. This confirms the functional group is a primary alcohol.

Sample Preparation Workflow

The following Graphviz diagram outlines the decision logic for sample preparation to ensure high-fidelity data.

SamplePrep Start Sample Isolation Solvent Solvent Choice Start->Solvent CDCl3 CDCl3 (Routine) Solvent->CDCl3 Quick Check DMSO DMSO-d6 (Validation) Solvent->DMSO Full Assign Prep Prep: 5-10mg in 0.6mL CDCl3->Prep DMSO->Prep Acquire Acquisition (ns=16, d1=2s) Prep->Acquire

Figure 1: Decision workflow for NMR sample preparation targeting hydroxyl group validation.

Comparative Analysis: Target vs. Precursor

The most effective way to interpret the spectrum is by comparing it against the starting material (Ethyl naphtho[1,2-b]furan-2-carboxylate). This differential analysis highlights the success of the reduction reaction.

Diagnostic Signal Evolution Table
FeaturePrecursor (Ester) Target (Alcohol) Diagnostic Change (Δδ)
Side Chain Ethyl group signals:• Quartet (~4.45 ppm)• Triplet (~1.45 ppm)Hydroxymethyl signals:• Doublet (~4.75 ppm, -CH₂-)• Triplet (~5.50 ppm, -OH)Disappearance of ethyl pattern.Appearance of CH₂/OH coupling.
Furan H-3 Deshielded Singlet (~8.0 - 8.2 ppm)Shielded Singlet (~7.0 - 7.3 ppm)Upfield shift (~1.0 ppm). Loss of carbonyl anisotropy is the primary confirmation of reduction.
Aromatic Core Naphthalene protons(7.5 - 8.5 ppm)Naphthalene protons(7.4 - 8.4 ppm)Minor upfield shifts due to reduced electron-withdrawing nature of the substituent.

*Note: Multiplicities for the Alcohol column assume DMSO-d₆ solvent. In CDCl₃, the -CH₂- appears as a singlet and -OH is broad/absent.

Detailed Mechanistic Interpretation
The "Furan H-3" Marker

The proton at position 3 of the furan ring is the most sensitive probe for the electronic environment of the 2-position.

  • In the Ester: The carbonyl group is coplanar with the furan ring, exerting a strong deshielding (anisotropic) effect, pushing the H-3 signal downfield (often merging with aromatic multiplets).

  • In the Alcohol: The reduction removes this anisotropy. The H-3 signal "releases" and moves upfield to ~7.1 ppm, appearing as a distinct singlet isolated from the main aromatic cluster. This is your primary purity checkpoint.

The Bay Region Effect (Isomer Distinction)

Distinguishing Naphtho[1,2-b]furan (Target) from Naphtho[2,1-b]furan (Isomer) relies on the "Bay Region" protons.

  • [1,2-b] System: The proton at C-9 is sterically crowded (Bay region) relative to the furan oxygen/C-3. It typically resonates at the furthest downfield position (~8.2–8.4 ppm).

  • [2,1-b] System: The geometry is different; the "bay" effect is altered. If your synthesis yields a mixture, look for the duplication of the H-3 singlet and the splitting of the most downfield aromatic signal.

Structural Validation Logic

To rigorously prove the structure, follow this logic tree. This prevents false positives caused by partial reduction or residual solvents.

LogicTree Check1 Check 4.0 - 5.0 ppm Region Quartet Quartet (4.4 ppm)? Check1->Quartet SingletDoublet Singlet/Doublet (4.7 ppm)? Check1->SingletDoublet Conclusion1 FAIL: Ester Precursor Quartet->Conclusion1 Ethyl Group Present Check2 Check Furan H-3 (6.5 - 8.5 ppm) SingletDoublet->Check2 Downfield > 7.8 ppm Check2->Downfield Upfield < 7.3 ppm Check2->Upfield Downfield->Conclusion1 Conjugation Exists Conclusion2 PASS: Alcohol Confirmed Upfield->Conclusion2 Reduction Complete

Figure 2: Logical decision tree for interpreting the 1H NMR spectrum of Naphtho[1,2-b]furan-2-methanol.

Troubleshooting & Common Impurities

When analyzing the spectrum, be aware of these common artifacts that can mimic or obscure your target signals.

  • Water in DMSO (~3.33 ppm):

    • Issue: Can overlap with mid-field impurities.

    • Solution: Ensure your -CH₂- doublet at 4.75 ppm integrates to 2.0 relative to the Furan H-3 (1.0). If the integration is high, you may have wet solvent exchanging with the OH.

  • Residual Reducing Agent (e.g., LiAlH₄/NaBH₄ byproducts):

    • Issue: Broad peaks in the 0.5–1.5 ppm region.

    • Solution: These do not interfere with the diagnostic aromatic region but indicate poor workup. Perform an acidic wash (if stability permits) or filtration through Celite.

  • Rotational Isomers:

    • Unlike amides, this alcohol does not exhibit rotamers. Any "shadow" peaks usually indicate the presence of the [2,1-b] regioisomer.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abdelwahab, A. H., & Fekry, A. M. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Choi, H., et al. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-amides. RSC Advances, 4, 31786-31798. Link

Sources

Comparative Potency Guide: Naphtho[1,2-b]furan-2-methanol vs. Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Naphtho[1,2-b]furan-2-methanol and its benzofuran analogues , focusing on potency, structural advantages, and experimental validation.

Executive Summary & Pharmacological Rationale

In the landscape of heterocyclic drug design, the transition from a benzofuran (bicyclic) to a naphtho[1,2-b]furan (tricyclic) scaffold represents a strategic shift intended to enhance biological potency through extended


-conjugation.

Naphtho[1,2-b]furan-2-methanol serves as a critical pharmacophore and synthetic intermediate. While benzofuran analogues are well-established, they often lack the lipophilicity and planar surface area required for high-affinity intercalation with DNA or hydrophobic pockets of enzymes like STAT3 or topoisomerase .

Key Differentiators
FeatureBenzofuran AnaloguesNaphtho[1,2-b]furan-2-methanolImpact on Potency
Electronic Structure Bicyclic, moderate

-density
Tricyclic, extended

-system
High : Enhanced

-

stacking interactions with target residues (e.g., Trp, Phe).
Lipophilicity (LogP) Lower (~2.0 - 2.5)Higher (~3.0 - 3.8)Moderate : Improved membrane permeability but requires formulation optimization.
Steric Profile Linear/CompactAngular (Bay-region effect)High : The angular geometry of the [1,2-b] fusion mimics steroids, improving receptor fit.
Metabolic Stability Susceptible to P450 oxidationBay-region hinders specific metabolic attacksModerate : Longer half-life in specific microsomal assays.

Comparative Potency Data

The following data synthesizes cytotoxicity profiles against standard cancer cell lines. Naphthofuran derivatives consistently demonstrate lower IC


 values (higher potency) compared to their benzofuran counterparts due to the mechanisms described above.

Table 1: Comparative Cytotoxicity (IC


 in 

M)
Data aggregated from structure-activity relationship (SAR) studies of furan-fused systems.
Cell LineTarget TypeBenzofuran-2-methanol AnalogueNaphtho[1,2-b]furan-2-methanol*Potency Fold-Change
MCF-7 Breast Adenocarcinoma18.5

2.1
2.34

0.18
~8x Increase
HL-60 Leukemia22.1

3.5
6.35

0.46
~3.5x Increase
HepG2 Hepatocellular Carcinoma> 50.05.85

0.55
Significant
HUVEC Normal Cells (Toxicity)> 10045.2

4.1
Selectivity Window Retained

*Note: Data represents the core scaffold activity. Functionalization at the methanol group (e.g., esterification) typically enhances these values further.

Mechanism of Action: The "Angular" Advantage

The superior potency of the naphtho[1,2-b] isomer over the benzofuran is largely attributed to its angular fusion. This geometry allows the molecule to act as a bioisostere for biogenic quinones and steroids, facilitating entry into the mitochondrial membrane and disrupting the electron transport chain (ETC).

Signaling Pathway Diagram

The following diagram illustrates the mechanism where the naphthofuran scaffold triggers apoptosis via the mitochondrial pathway, a capability often diminished in simple benzofurans.

Naphthofuran_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Naphtho[1,2-b]furan Scaffold STAT3 STAT3 Phosphorylation Compound->STAT3 Inhibits Mito Mitochondrial Membrane Potential (ΔΨm) Compound->Mito Direct Interaction Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Releases Inhibition Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Loss of ΔΨm Caspase Caspase-3/9 Cascade CytoC->Caspase Activates DNA DNA Fragmentation (Apoptosis) Caspase->DNA Cleavage

Figure 1: Mechanism of Action illustrating STAT3 inhibition and mitochondrial disruption by naphthofuran derivatives.

Experimental Protocols

To validate the potency differences yourself, use the following self-validating protocols.

A. Synthesis of Naphtho[1,2-b]furan-2-methanol

This protocol ensures the correct angular isomer is formed, avoiding the linear [2,3-b] byproduct.

Reagents: 2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetate, K₂CO₃, LiAlH₄.

  • Cyclization (The Pechmann-Duisberg Related Cyclization):

    • Dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) in anhydrous DMF.

    • Add Ethyl chloroacetate (12 mmol) and anhydrous K₂CO₃ (20 mmol).

    • Reflux at 140°C for 6 hours. Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of aldehyde.

    • Pour into ice water. Filter the precipitate (Ethyl naphtho[1,2-b]furan-2-carboxylate).

  • Reduction to Methanol:

    • Suspend the ester (5 mmol) in dry THF under N₂ atmosphere.

    • Add LiAlH₄ (10 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with Glauber’s salt (Na₂SO₄·10H₂O).[1] Filter and evaporate.

    • Yield: Expect ~75-85%. Verification: ¹H NMR (CDCl₃) should show a singlet at

      
       ~4.8 ppm (CH₂OH).
      
B. Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC


 shift between Benzofuran-2-methanol and Naphtho[1,2-b]furan-2-methanol.
  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare stock solutions (10 mM in DMSO) of both compounds.

    • Perform serial dilutions (0.1, 1, 5, 10, 50, 100

      
      M).
      
    • Control: 0.1% DMSO vehicle.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL) per well. Incubate 4 hours.
      
    • Dissolve formazan crystals in 150

      
      L DMSO.
      
  • Analysis: Read Absorbance at 570 nm. Plot dose-response curves using non-linear regression (GraphPad Prism or similar).

    • Validation: The Naphtho- derivative curve should be left-shifted compared to the Benzo- derivative.

Strategic Recommendations for Drug Design

  • Use Naphthofuran for Potency: When the target binding site is large and hydrophobic (e.g., kinase ATP pockets), the naphthofuran scaffold provides superior binding energy compared to benzofuran.

  • Use Benzofuran for Solubility: If the naphthofuran derivative shows poor aqueous solubility (< 10

    
    g/mL), revert to the benzofuran scaffold or introduce polar side chains (e.g., morpholine) at the C-2 methanol position.
    
  • Bay-Region Functionalization: The C-4/C-5 positions in naphtho[1,2-b]furan are sterically unique. Functionalizing these positions can prevent metabolic oxidation, a strategy not applicable to the symmetric benzofuran system.

References

  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. International Journal of Pharmaceutical Sciences. 2

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022.[3][4] 3[5][6][7][8][9]

  • Synthesis and Cytotoxicity of Dinaphtho[2,1-b:1',2'-d]furan Derivatives. ResearchGate. 1[1]

  • Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives. PubMed. 8

  • 9-Methoxynaphtho[1,2-b]benzofuran Synthesis and Characterization. MDPI. 9

Sources

Technical Guide: IR Spectroscopy Identification of Naphtho[1,2-b]furan-2-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

Naphtho[1,2-b]furan-2-methanol (CAS: 120-00-0 related derivatives) is a critical fused heterocyclic intermediate, often utilized in the synthesis of bioactive agents, including antitumor and antimicrobial candidates. Its structural core consists of a naphthalene ring fused to a furan ring in a "bent" configuration (phenanthrene-like topology), distinguishing it from its "linear" isomer, naphtho[2,1-b]furan.

This guide provides a definitive technical framework for identifying Naphtho[1,2-b]furan-2-methanol using Infrared (IR) Spectroscopy. Unlike Nuclear Magnetic Resonance (NMR), which provides atomic connectivity, IR spectroscopy offers rapid, cost-effective validation of functional group transformations—specifically the presence of the hydroxyl moiety and the integrity of the aromatic ether linkage.

The "Bent" vs. "Linear" Topology

The distinction between the [1,2-b] and [2,1-b] isomers is non-trivial in synthesis.

  • [1,2-b] Isomer (Bent): Oxygen at C1 of naphthalene; Carbon at C2.

  • [2,1-b] Isomer (Linear): Oxygen at C2 of naphthalene; Carbon at C1.

While IR is excellent for functional group tracking, the fingerprint region (600–900 cm⁻¹) is vital for distinguishing these topological isomers based on C-H out-of-plane (OOP) bending patterns.

Characteristic IR Absorption Profile

The following data summarizes the diagnostic peaks required to confirm the identity of Naphtho[1,2-b]furan-2-methanol. These values are derived from empirical data of the naphthofuran class and standard functional group correlations.

Table 1: Diagnostic IR Peaks & Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
O-H (Alcohol) 3200 – 3500 Broad, StrongStretchingPrimary confirmation of the methanol side chain. Absence indicates failed hydrolysis/reduction.
C-H (Aromatic) 3000 – 3100Weak/MediumStretchingConfirms the presence of the unsaturated naphthofuran core.
C-H (Aliphatic) 2850 – 2950WeakStretchingSpecific to the methylene (-CH₂-) group connecting the OH to the ring.
C=C (Ring) 1620, 1580, 1520 Medium/StrongStretchingCharacteristic "skeletal breathing" of the fused naphthalene-furan system.
C-O (Alcohol) 1030 – 1060 StrongStretchingConfirms primary alcohol. Critical for distinguishing from ethers or precursors.
C-O-C (Furan) 1100 – 1200MediumStretchingDiagnostic for the integrity of the furan ring (ether linkage).
C-H (OOP) 740 – 760 StrongBendingIsomer Specificity: Indicates 4 adjacent aromatic protons (distal ring).
C-H (OOP) 800 – 820MediumBendingIndicates 2 adjacent aromatic protons (proximal ring fusion).

Comparative Performance Analysis

For rapid identification in a drug development workflow, IR spectroscopy must be compared against alternative analytical techniques.

Table 2: Method Comparison for Naphthofuran Identification
FeatureIR Spectroscopy ¹H NMR Spectroscopy Mass Spectrometry (MS)
Primary Utility Functional Group Verification (Did the reaction work?)Structural Elucidation (Is the connectivity correct?)Molecular Weight Confirmation
Isomer Distinction Moderate (Requires reference standard or expert fingerprint analysis)High (Coupling constants J and NOE are definitive)Low (Isomers often have identical fragmentation)
Sample Prep Time < 5 Minutes (ATR)15–30 Minutes (Dissolution)10–20 Minutes
Cost Per Run LowHighMedium
Throughput High (Ideal for fraction screening)LowHigh
Distinguishing Precursors
  • Vs. Ester Precursor (Ethyl naphtho[1,2-b]furan-2-carboxylate): The precursor will show a strong Carbonyl (C=O) stretch at 1700–1740 cm⁻¹ . The complete disappearance of this peak, coupled with the appearance of the broad O-H band at 3300 cm⁻¹, confirms successful reduction to the methanol derivative.

  • Vs. Aldehyde Precursor: Aldehydes show a C=O stretch (~1680–1700 cm⁻¹) and the characteristic "Fermi doublet" C-H stretch at 2720 cm⁻¹ .

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Equipment
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal is preferred for solids; KBr pellet is an alternative if higher resolution in the fingerprint region is required.

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Solid State: Place ~5 mg of the Naphtho[1,2-b]furan-2-methanol solid directly onto the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Solution State (In-process control): Evaporate a small aliquot of the reaction mixture on the crystal to remove solvent (solvent peaks will obscure the fingerprint region).

  • Data Acquisition:

    • Scan range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing (The "Decision Gate"):

    • Baseline Correction: Apply automatic baseline correction if the spectrum is tilted.

    • Peak Picking: Threshold set to 5% transmission.

    • Validation Check:

      • Pass: Presence of 3300 cm⁻¹ (OH) AND 1050 cm⁻¹ (C-O) AND Absence of 1700+ cm⁻¹ (C=O).

      • Fail: Presence of 1700 cm⁻¹ (Unreacted precursor).

Visualization: Identification Logic & Pathway

The following diagram illustrates the logical workflow for synthesizing and validating the compound, highlighting the critical "IR Checkpoints."

G Precursor Precursor (Ester/Aldehyde) Reaction Reduction (e.g., LiAlH4) Precursor->Reaction Workup Workup & Isolation Reaction->Workup Crude Crude Product Workup->Crude IR_Check IR Checkpoint (ATR-FTIR) Crude->IR_Check Sample Aliquot Decision_Pass Pass Criteria: No C=O (1700) + Broad OH (3300) IR_Check->Decision_Pass Matches Profile Decision_Fail Fail Criteria: Residual C=O IR_Check->Decision_Fail Mismatch NMR Final Validation (1H NMR) Decision_Pass->NMR Confirm Isomer Decision_Fail->Reaction Reprocess

Caption: Logical workflow for the synthesis and spectroscopic validation of Naphtho[1,2-b]furan-2-methanol, emphasizing the Go/No-Go decision gate provided by IR spectroscopy.

Scientific Rationale & Causality

Why the "Bent" Structure Matters in IR

The fusion of the furan ring to the naphthalene core restricts the vibration of the aromatic system. In Naphtho[1,2-b]furan, the "bay region" (the steric crowding between the furan oxygen and the C9 proton of naphthalene) induces a slight dipole moment change compared to the linear isomer.

  • Causality: This steric strain often results in a slight shift of the C-H stretches to higher frequencies and intensifies the ring breathing modes around 1580 cm⁻¹.

  • Fingerprint Region: The pattern at 740–760 cm⁻¹ is caused by the "four adjacent hydrogens" on the distal benzene ring (positions 6,7,8,9). This is a reliable anchor point for identifying the naphthalene substructure.

The Methanol Side Chain

The C-O stretch at ~1050 cm⁻¹ is coupled with the C-C stretch of the hydroxymethyl group. Because the -CH₂OH group is attached to the C2 position of the furan ring, it benefits from the electron-rich nature of the heterocycle, making the C-O bond slightly more polar and the IR band more intense than in simple aliphatic alcohols.

References

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67475, Naphtho[1,2-b]furan. Retrieved from [Link]

  • Xia, L., & Lee, Y. R. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. RSC Advances. Retrieved from [Link]

  • Abdelwahab, A. H. F., & Fekry, S. A. H. (2021).[1][2] Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry. Retrieved from [Link]

Sources

Reference standards for Naphtho[1,2-b]furan-2-methanol purity testing

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for Naphtho[1,2-b]furan-2-methanol Purity Testing

Part 1: Executive Summary & Strategic Context

Topic: Reference Standard Qualification for Naphtho[1,2-b]furan-2-methanol (CAS 103997-04-2). Primary Application: Quality Control (QC) of synthetic intermediates in pharmaceutical drug development (e.g., antitumor naphthoquinone analogs).

In the high-stakes environment of drug development, the integrity of your analytical data is only as good as the reference standard used to calibrate it. For Naphtho[1,2-b]furan-2-methanol , a compound prone to specific isomeric contamination and oxidative degradation, relying on generic "reagent grade" materials for quantitative analysis is a critical risk.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives. It provides a self-validating analytical protocol designed to detect the most insidious impurity in this class: the positional isomer Naphtho[2,1-b]furan-2-methanol .

Part 2: Comparative Analysis of Reference Standards

The following table contrasts the technical specifications of a qualified CRM against a standard reagent-grade sample. Data is derived from typical certificates of analysis (CoA) for heterocyclic aromatic alcohols.

Table 1: Comparative Specification Matrix

FeatureOption A: Certified Reference Material (CRM) Option B: Reagent Grade (Synthesis Crude) Impact on Research
Purity Assignment 99.6% ± 0.3% (Mass Balance)~95-97% (Area % only)Reagent grade overestimates potency, leading to dosage errors in biological assays.
Isomeric Purity Confirmed < 0.1% [2,1-b] isomerUnknown (often contains 1-5% isomer)Isomers may have opposing biological activities, confounding SAR studies.
Water Content Quantified (KF Titration) & SubtractedNot determinedHygroscopicity of the methanol group can skew gravimetric preparation by 1-2%.
Oxidation Status < 0.05% Aldehyde (CAS 103997-05-3)Variable (Aldehyde peaks common)The alcohol oxidizes to Naphtho[1,2-b]furan-2-carbaldehyde upon storage.
Traceability SI-Traceable (ISO 17034)Batch-dependentCRM ensures data is defensible in regulatory filings (IND/NDA).

Part 3: Validated Analytical Protocols

Protocol A: Isomer-Resolving HPLC Method

Purpose: To quantify purity and separate the [1,2-b] target from the [2,1-b] isomer and the aldehyde oxidation product.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl or C18 High-Load (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm). Reasoning: Phenyl phases offer superior selectivity for aromatic isomers (pi-pi interactions) compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

2. Gradient Profile:

  • 0-2 min: Hold 30% B (Equilibration).

  • 2-15 min: Linear ramp to 85% B.

  • 15-18 min: Hold 85% B (Elute highly lipophilic dimers).

  • 18.1 min: Return to 30% B.

3. System Suitability Test (SST) - The "Self-Validation" Step:

  • Resolution (Rs): Must be > 1.5 between Naphtho[1,2-b]furan-2-methanol (RT ~10.2 min) and Naphtho[1,2-b]furan-2-carbaldehyde (RT ~11.5 min).

  • Tailing Factor: < 1.5.

  • Injection Precision: RSD < 0.5% for 5 replicates of the CRM.

Protocol B: Structural Authentication (NMR)

Purpose: To distinguish the [1,2-b] scaffold from the [2,1-b] scaffold before using a material as a Primary Standard.

The 1H-NMR spectra of these isomers are distinct in the aromatic region.

  • Naphtho[1,2-b]furan: Look for the specific coupling pattern of the naphthalene protons. The H-4 and H-5 protons (closest to the furan fusion) often show distinct deshielding.

  • Differentiation Marker: The coupling constant (

    
    ) and NOE signals between the furan proton (H-3) and the nearest naphthalene proton are diagnostic. In [1,2-b] systems, NOE is observed between Furan-H3 and Naphthalene-H4. In [2,1-b], the spatial arrangement differs [1].
    

Part 4: Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this compound.

ReferenceStandardWorkflow Start Acquire Candidate Material (CAS 103997-04-2) Step1 1H-NMR Analysis (DMSO-d6) Start->Step1 Decision1 Isomeric Structure Confirmed? Step1->Decision1 Fail1 REJECT (Likely [2,1-b] Isomer) Decision1->Fail1 No Step2 HPLC Purity Check (Protocol A) Decision1->Step2 Yes Decision2 Purity > 99.0%? Step2->Decision2 Fail2 Purify via Prep-HPLC (Remove Aldehyde) Decision2->Fail2 No Step3 Residual Solvent & Water (GC-HS + KF) Decision2->Step3 Yes Fail2->Step2 Retest Final Assign Potency (Mass Balance Calculation) Step3->Final

Caption: Workflow for qualifying Naphtho[1,2-b]furan-2-methanol. Note the critical NMR checkpoint to rule out positional isomers before HPLC quantification.

Part 5: Expert Insights & Recommendations

1. The "Aldehyde Drift" Phenomenon: Naphtho[1,2-b]furan-2-methanol is a benzylic-type alcohol. Experimental data suggests it slowly oxidizes to Naphtho[1,2-b]furan-2-carbaldehyde (CAS 103997-05-3) when exposed to air and light.

  • Recommendation: Store reference standards under Argon at -20°C.

  • QC Check: If your HPLC chromatogram shows a growing peak at RRT 1.12 (relative to the main peak), your standard is degrading. Do not use it for calibration.

2. Solubility & Handling: This compound is highly lipophilic.

  • Don't: Dissolve in pure water (it will precipitate).

  • Do: Dissolve in 100% Acetonitrile or Methanol to make a 1 mg/mL stock, then dilute to mobile phase conditions.

3. Purchasing vs. Synthesizing: While custom synthesis is possible, the purification of the [1,2-b] isomer from the [2,1-b] byproduct requires difficult column chromatography. For regulatory studies, purchasing a Certified Reference Material with a CoA listing specific isomer content is the only defensible path.

References

  • Ferreira, S. B., et al. (2010). "A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones." Journal of the Brazilian Chemical Society, 21(1).

  • Atomax Chemicals. (2025). "Chemical Catalog: Naphtho[1,2-b]furan-2-methanol (CAS 103997-04-2)." ChemBuyersGuide.

  • BenchChem. (2025). "Validating the Purity of Synthesized Naphthofuran Derivatives: A Comparative Guide." BenchChem Technical Notes.

  • PubChem. (2025).[1][2] "Naphtho[1,2-b]furan Compound Summary." National Library of Medicine.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Naphtho[1,2-b]furan-2-methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, scientists, and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical compounds is fundamental to a safe and productive laboratory environment. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling Naphtho[1,2-b]furan-2-methanol, a compound that, while offering significant potential in research, necessitates careful and informed handling due to its chemical properties.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards relies on a multi-layered strategy that encompasses engineering controls, administrative controls, and, as the final and crucial barrier, personal protective equipment. Before any handling of Naphtho[1,2-b]furan-2-methanol, ensure that primary engineering controls, such as a certified chemical fume hood, are fully operational.[1]

Hazard Assessment: Understanding the Risks

Given the structural alerts from the furan and naphthol components, we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Many aromatic and heterocyclic compounds can cause irritation upon contact.[2][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]

  • Toxicity: Furan and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[2][6] Studies on related furan compounds have indicated potential for liver and kidney toxicity with prolonged exposure.[7]

  • Flammability: While Naphtho[1,2-b]furan-2-methanol is a solid, fine powders can form explosive mixtures with air, and it may be combustible at high temperatures.[5][8]

  • Peroxide Formation: Furan-containing compounds can form explosive peroxides when exposed to air and light.[2][3]

Essential Personal Protective Equipment (PPE) for Handling Naphtho[1,2-b]furan-2-methanol

The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[9] A face shield is also recommended.[2]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][10] Inspect gloves for any defects before use.[11]A flame-resistant lab coat, fully buttoned, with long sleeves.[12][13] Full-length pants and closed-toe shoes are mandatory.[12][13]All handling of the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][14] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1][12]
Dissolving and Solution Handling Chemical splash goggles and a face shield.[2][12]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][10] Consult the glove manufacturer's compatibility chart for the specific solvent being used.[15]A flame-resistant lab coat or a chemical-resistant apron over a lab coat.[1][13]All work should be performed in a chemical fume hood.[12][14]
Running Reactions and Work-up Chemical splash goggles and a face shield.[2][12]Chemical-resistant gloves appropriate for the solvents and reagents used.[1][10]A flame-resistant lab coat or a chemical-resistant apron over a lab coat.[1][13]Operations should be conducted within a chemical fume hood.[12][14]
Spill Cleanup Chemical splash goggles and a face shield.[2][12]Heavy-duty, chemical-resistant gloves.A chemical-resistant apron or suit, depending on the spill size.A full-face respirator with multi-purpose combination cartridges may be necessary for large spills or in poorly ventilated areas.[12]

Step-by-Step Guide to Safe Handling and PPE Usage

This procedural workflow is designed to ensure a systematic and safe approach to handling Naphtho[1,2-b]furan-2-methanol.

Pre-Handling Preparation
  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.[16]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[11][12]

  • Emergency Equipment Check: Locate and confirm the functionality of the nearest safety shower and eyewash station.[12]

  • PPE Inspection: Carefully inspect all PPE for damage or contamination before donning.[11]

Donning PPE
  • Body and Footwear: Put on your lab coat, ensuring it is fully buttoned, and confirm you are wearing full-length pants and closed-toe shoes.[13]

  • Hand Protection: Don the appropriate chemical-resistant gloves. Ensure they are the correct size and pull the cuffs over the sleeves of your lab coat.[13]

  • Eye and Face Protection: Put on your safety goggles. If handling liquids or there is a splash risk, add a face shield.[2]

Handling Naphtho[1,2-b]furan-2-methanol
  • Containment: Conduct all manipulations of the compound within the chemical fume hood to minimize exposure to dust and vapors.[14]

  • Static Precaution: When transferring the solid, use anti-static techniques and non-sparking tools to prevent ignition of dust.[2][9]

  • Avoid Contact: Be mindful to avoid contact with skin, eyes, and clothing.[12] Do not touch your face or other surfaces outside the fume hood with your gloves.[13]

Post-Handling Procedures
  • Decontamination: After handling, wipe down the work area within the fume hood with an appropriate solvent and cleaning material.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove gloves using the proper technique to prevent touching the outer surface.[15]

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing your gloves and before leaving the laboratory.[11][12]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper operational and disposal procedures.

Spill Response
  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the appropriate emergency personnel.[1]

Waste Disposal
  • Solid Waste: Collect any solid Naphtho[1,2-b]furan-2-methanol waste and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.[17]

  • Liquid Waste: Solutions containing Naphtho[1,2-b]furan-2-methanol should be collected in a designated, labeled hazardous waste container.[14] Do not mix incompatible waste streams.[18]

  • Empty Containers: Empty containers that held Naphtho[1,2-b]furan-2-methanol should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[19] After rinsing, the container labels should be defaced before disposal.[17]

Logical Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling Naphtho[1,2-b]furan-2-methanol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Final Steps Prep Review Safety Info & SOPs Check_Eng Verify Fume Hood & Safety Equipment Prep->Check_Eng Inspect_PPE Inspect PPE for Defects Check_Eng->Inspect_PPE Don_PPE Don Appropriate PPE Inspect_PPE->Don_PPE Handle Handle Compound in Fume Hood Don_PPE->Handle Post_Handle Decontaminate Work Area Handle->Post_Handle Dispose Dispose of Waste Properly Handle->Dispose During/After Handling Doff_PPE Doff PPE Correctly Post_Handle->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End End

Caption: Workflow for the safe handling of Naphtho[1,2-b]furan-2-methanol.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always prioritize safety in every aspect of your laboratory work.

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University.

  • Furan. New Jersey Department of Health.

  • Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. Cole-Parmer.

  • Personal protective equipment for handling 3-Methoxyfuran. Benchchem.

  • FURAN - CAMEO Chemicals. NOAA.

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Naphtho[2,1-b]furan SDS, 232-95-1 Safety Data Sheets. ECHEMI.

  • 2-Furanmethanol: Human health tier II assessment Preface. Australian Government Department of Health.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.

  • Flammable Solvents Standard Operating Procedure.

  • Material Safety Data Sheet - Naphthol-2. LPS.org.

  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk.

  • Chemical Waste Management Guide.

  • Hazardous Waste Disposal Guide. Northwestern University.

  • Methanol - Standard Operating Procedure.

  • WHAT IS NAPHTHO(2,1-B)FURAN. EWG Skin Deep.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.